Product packaging for Nadolol D9(Cat. No.:)

Nadolol D9

Cat. No.: B1434460
M. Wt: 318.46 g/mol
InChI Key: VWPOSFSPZNDTMJ-GQALSZNTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nadolol D9 is a useful research compound. Its molecular formula is C17H27NO4 and its molecular weight is 318.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H27NO4 B1434460 Nadolol D9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO4/c1-17(2,3)18-9-12(19)10-22-16-6-4-5-11-7-14(20)15(21)8-13(11)16/h4-6,12,14-15,18-21H,7-10H2,1-3H3/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPOSFSPZNDTMJ-GQALSZNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CC(C(C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=C1CC(C(C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-depth Technical Guide: Isotopic Purity of Nadolol D9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Nadolol D9, a deuterated analog of the non-selective beta-adrenergic receptor blocker, Nadolol. This document details the available data on its purity, the methodologies used for its determination, and the relevant biological pathways of its non-deuterated counterpart.

Quantitative Data Summary

While specific certificates of analysis detailing the isotopic purity of this compound are not publicly available from commercial suppliers, the chemical purity is often reported. The isotopic purity of deuterated compounds is a critical parameter, typically expected to be high for use as internal standards in quantitative analysis.

Table 1: Chemical Purity of Nadolol and its Deuterated Analog

CompoundSupplierPurity SpecificationMethod
NadololMedChemExpress99.98%HPLC
This compoundMedChemExpress97.01%Not Specified

Table 2: Typical Isotopic Purity of Commercially Available Deuterated Standards

ParameterTypical RangeNotes
Isotopic Purity>98%This is a general expectation for commercially available deuterated compounds used as internal standards. The actual value can vary between batches and suppliers.
Deuterium Incorporation>99% atom % DThis indicates the percentage of deuterium atoms at the specified labeled positions.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for deuterated compounds like this compound is crucial for its application as an internal standard in pharmacokinetic studies and other quantitative analytical methods. The primary techniques employed for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For a polar molecule like Nadolol, derivatization is typically required to increase its volatility.

Sample Preparation and Derivatization:

  • Extraction: Nadolol and its deuterated analog are extracted from the biological matrix (e.g., serum, urine) using a solid-phase extraction (SPE) cartridge with a cross-linked styrene-divinyl benzene macroreticular resin.

  • Derivatization: The extracted analyte is then derivatized, for example, by silylation, to make it amenable to gas chromatography.

  • Analysis: The derivatized sample is injected into the GC-MS system.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a base-deactivated capillary column.

  • Mass Spectrometer: Operated in selected-ion monitoring (SIM) mode to enhance sensitivity and selectivity for the ions corresponding to Nadolol and this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful and widely used technique for the analysis of a broad range of compounds, including those that are not suitable for GC-MS.

Sample Preparation:

  • Extraction: Similar to GC-MS, solid-phase extraction can be used to isolate the analyte from complex matrices.

  • Analysis: The extracted and reconstituted sample is injected into the LC-MS system.

Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a suitable reversed-phase column.

  • Mass Spectrometer: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, is often used to accurately determine the mass-to-charge ratio of the different isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR, is a definitive method for determining the sites and extent of deuteration.

Sample Preparation:

  • The deuterated compound is dissolved in a suitable deuterated solvent.

Analysis:

  • ¹H NMR spectra are acquired. The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms the location of the deuterium labels.

  • Quantitative NMR (qNMR) can be used to determine the isotopic enrichment by comparing the integral of the residual proton signals to that of a known internal standard.

Signaling Pathway of Nadolol

Nadolol is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors. This blockade inhibits the downstream signaling cascade initiated by catecholamines like epinephrine and norepinephrine.

Nadolol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta_Receptor β-Adrenergic Receptor (β1 and β2) Catecholamines->Beta_Receptor Activates Nadolol This compound Nadolol->Beta_Receptor Blocks G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Physiological Response (e.g., ↓ Heart Rate, ↓ Contractility) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Nadolol's mechanism of action.

This guide provides a foundational understanding of the isotopic purity of this compound for research and drug development professionals. While specific batch-to-batch isotopic purity data requires direct inquiry with suppliers, the methodologies and biological context provided herein offer a robust framework for its application.

Nadolol D9 chemical structure and formula.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the chemical, physical, and analytical properties of Nadolol D9, a deuterated isotopologue of the non-selective beta-adrenergic receptor antagonist, Nadolol. Designed for researchers, scientists, and drug development professionals, this document details its core characteristics, analytical applications, and the biochemical pathways associated with its non-deuterated counterpart.

Core Chemical and Physical Properties

This compound is a synthetic, deuterated form of Nadolol where nine hydrogen atoms on the tert-butyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantitative analyses of Nadolol in biological matrices.

Chemical Structure and Formula

Chemical Formula: C₁₇H₁₈D₉NO₄[1][2]

Synonyms: 5-[3-[(1,1-Dimethylethyl-d9)amino]-2-hydroxypropoxy]-1,2,3,4-tetrahydro-2,3-naphthalenediol, Anabet-d9, Corgard-d9[3][4]

Chemical Structure:

this compound Chemical Structure

(Image Credit: Toronto Research Chemicals)

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound and its non-deuterated analogue, Nadolol, for comparison.

PropertyThis compoundNadololReference
Molecular Weight 318.46 g/mol 309.40 g/mol [1][5]
Appearance Off-white to light yellow solidWhite crystalline powder[6]
Purity ≥98% (typical)Conforms to USP/EP standards[3]
Solubility Soluble in DMSO (100 mg/mL)Sparingly soluble in water[6][7]
logP (Octanol/Water) Not specified0.71 to 1.2[8]
MS/MS Transition (m/z) 319.20 → 255.00310.20 → 254.10[9][10]

Mechanism of Action of Nadolol

As this compound is chemically identical to Nadolol, barring isotopic substitution, it is presumed to have the same pharmacological mechanism. Nadolol is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[8][11]

  • β1-Receptor Blockade: Primarily affects the heart, leading to a decrease in heart rate (negative chronotropy), reduced force of cardiac contraction (negative inotropy), and lowered blood pressure.[12]

  • β2-Receptor Blockade: Affects smooth muscle in the bronchi and blood vessels.[8]

  • Renin-Angiotensin System: Inhibition of β1 receptors in the kidneys reduces the release of renin, further contributing to its antihypertensive effect.[12]

The primary signaling pathway inhibited by Nadolol is the G-protein coupled receptor (GPCR) pathway linked to adenylyl cyclase.

Nadolol_Signaling_Pathway cluster_membrane Cell Membrane Beta_Receptor β-Adrenergic Receptor G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Catecholamine Catecholamine (e.g., Epinephrine) Catecholamine->Beta_Receptor Activates Nadolol Nadolol / this compound Nadolol->Beta_Receptor Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Physiological Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates Targets

Nadolol's antagonistic action on the beta-adrenergic signaling pathway.

Experimental Protocols

This compound is primarily used as an internal standard (IS) for the quantification of Nadolol in biological samples by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Bioanalytical Method for Nadolol Quantification in Rat Plasma

This protocol is adapted from a validated HPLC-MS/MS method for determining Nadolol concentrations in rat plasma.[9][10][13]

A. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 100 µL of rat plasma into a clean microcentrifuge tube.

  • Add 25 µL of this compound internal standard working solution (concentration should be optimized for the expected analyte range).

  • Vortex for 30 seconds.

  • Add 1 mL of ethyl acetate to the tube.

  • Vortex for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex for 1 minute.

  • Transfer the solution to an HPLC vial for analysis.

B. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
HPLC System Agilent or equivalent
Column Agilent Zorbax XDB C18 (150 mm × 4.6 mm, 3.5 µm)
Column Temperature 30°C
Mobile Phase A: 10 mM Ammonium Formate in WaterB: AcetonitrileRatio: 20:80 (A:B) v/v (Isocratic)
Flow Rate 0.5 mL/min
Injection Volume 15 µL
Total Run Time 2.5 minutes
Mass Spectrometer Triple Quadrupole MS/MS with ESI
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Nadolol) Q1: 310.20 m/z → Q3: 254.10 m/z
MRM Transition (this compound) Q1: 319.20 m/z → Q3: 255.00 m/z

Experimental and Logical Workflows

The use of this compound as an internal standard is a critical component of the bioanalytical workflow, ensuring accuracy and precision by correcting for variations during sample processing and instrument analysis.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Extract Liquid-Liquid Extraction Evap Evaporate & Reconstitute Inject Inject into HPLC-MS/MS Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Ratio Calculate Peak Area Ratio Integrate->Ratio Quantify Quantify using Calibration Curve Ratio->Quantify Result Final Concentration of Nadolol Quantify->Result

Workflow for quantitative analysis using this compound as an internal standard.

References

In-Depth Technical Guide to the Physical and Chemical Properties of Nadolol D9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Nadolol D9, a deuterated isotopologue of the non-selective beta-adrenergic receptor antagonist, Nadolol. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and analytical studies involving this compound.

Introduction

This compound is a stable, non-radioactive, isotopically labeled form of Nadolol, where nine hydrogen atoms on the tert-butyl group have been replaced with deuterium. This isotopic substitution makes this compound an ideal internal standard for quantitative analysis of Nadolol in biological matrices by mass spectrometry-based methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The increased mass of this compound allows for clear differentiation from the unlabeled drug, ensuring accurate quantification in pharmacokinetic and metabolic studies.

Physical and Chemical Properties

Table 1: General and Physical Properties

PropertyNadololThis compound
Appearance White to off-white solidOff-white to light yellow solid[1]
Molecular Formula C₁₇H₂₇NO₄C₁₇H₁₈D₉NO₄[1]
Molecular Weight 309.40 g/mol 318.46 g/mol [1]
Melting Point 124-136 °CData not available
Boiling Point Data not availableData not available
pKa 9.67Data not available

Table 2: Solubility Data

SolventSolubility of NadololSolubility of this compound
Water Slightly solubleData not available
Ethanol Freely solubleData not available
Chloroform Slightly solubleData not available
Acetone Practically insolubleData not available
Benzene InsolubleData not available
DMSO Soluble100 mg/mL (314.01 mM)[1]

Spectral Data

Spectroscopic analysis is crucial for the confirmation of the chemical structure and isotopic enrichment of this compound.

Table 3: Key Spectral Data

TechniqueData for this compound
¹H NMR Consistent with the structure, showing the absence of signals corresponding to the tert-butyl protons.
Mass Spectrometry Molecular ion peak and fragmentation pattern consistent with the deuterated structure.

Note: Specific spectral data such as chemical shifts (δ) for ¹H NMR and mass-to-charge ratios (m/z) for mass spectrometry can be obtained from the Certificate of Analysis provided by the supplier.

Experimental Protocols

The following are generalized experimental protocols for the characterization and analysis of Nadolol and its deuterated analogue.

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

A common method for assessing the purity of Nadolol and its analogues is reverse-phase HPLC.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition may need to be optimized.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 220 nm.

  • Procedure: A solution of this compound is prepared in a suitable solvent (e.g., methanol) and injected into the HPLC system. The purity is determined by calculating the area percentage of the main peak relative to the total peak area.

Quantification in Biological Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

This compound is frequently used as an internal standard for the quantification of Nadolol in biological fluids.

  • Sample Preparation:

    • To a known volume of the biological sample (e.g., plasma, urine), add a known amount of this compound solution as the internal standard.

    • Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and internal standard from the biological matrix.

    • Evaporate the organic solvent and derivatize the residue to increase volatility for GC analysis. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Conditions:

    • GC Column: A suitable capillary column, such as a 5% phenyl-methylpolysiloxane column.

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An optimized temperature gradient to ensure good separation of the analyte from other components.

    • Ionization Mode: Electron Ionization (EI).

    • MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for both Nadolol and this compound.

  • Quantification: The concentration of Nadolol in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Signaling Pathway and Mechanism of Action

Nadolol is a non-selective beta-adrenergic antagonist, meaning it blocks both β1 and β2 adrenergic receptors. This action is central to its therapeutic effects.

cluster_blocked Effects of this compound Catecholamines Catecholamines (e.g., Epinephrine) Beta1_Receptor β1-Adrenergic Receptor (Heart, Kidney) Catecholamines->Beta1_Receptor Activates Beta2_Receptor β2-Adrenergic Receptor (Lungs, Blood Vessels) Catecholamines->Beta2_Receptor Activates AC Adenylyl Cyclase Beta1_Receptor->AC Stimulates Blocked_Heart Decreased Heart Rate & Contractility Beta1_Receptor->Blocked_Heart Blocked_Kidney Decreased Renin Release Beta1_Receptor->Blocked_Kidney Lung_Effects Bronchodilation Beta2_Receptor->Lung_Effects Vessel_Effects Vasodilation Beta2_Receptor->Vessel_Effects Blocked_Lung Bronchoconstriction Beta2_Receptor->Blocked_Lung Nadolol_D9 This compound (Antagonist) Nadolol_D9->Beta1_Receptor Blocks Nadolol_D9->Beta2_Receptor Blocks cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Heart_Effects Increased Heart Rate & Contractility PKA->Heart_Effects Kidney_Effects Renin Release PKA->Kidney_Effects Start Starting Material (Non-deuterated Precursor) Deuteration Deuteration Step (Introduction of D9-tert-butyl group) Start->Deuteration Intermediate Deuterated Intermediate Deuteration->Intermediate Reaction Further Synthetic Steps Intermediate->Reaction Crude Crude this compound Reaction->Crude Purification Purification (e.g., Chromatography) Crude->Purification Final Pure this compound Purification->Final QC Quality Control (NMR, MS, HPLC) Final->QC

References

A Technical Guide to Commercially Available Nadolol D9 Standards for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nadolol is a non-selective beta-adrenergic receptor antagonist used in the management of hypertension and angina.[1] In the realm of pharmaceutical research and development, particularly in pharmacokinetic and bioequivalence studies, stable isotope-labeled internal standards are indispensable for accurate quantification of drug candidates in biological matrices. Nadolol D9, a deuterated analog of Nadolol, serves as an ideal internal standard for mass spectrometry-based assays due to its similar physicochemical properties to the unlabeled drug.[2] This guide provides a comprehensive overview of commercially available this compound standards, their suppliers, technical specifications, and detailed experimental protocols for their application.

Commercially Available this compound Standards and Suppliers

A number of chemical and pharmaceutical reference standard suppliers offer this compound. The following table summarizes a selection of these suppliers and their corresponding product information.

SupplierProduct NameCAS NumberProduct Code/Catalogue No.
LGC StandardsNadolol-d91246820-10-9TRC-N137260
Simson Pharma LimitedNadolol-D91432056-38-6Not specified
MedChemExpressNadolol-d9Not specifiedHY-113223S
PharmaffiliatesNadolol-d91246820-10-9PA STI 066640[3]
Santa Cruz BiotechnologyNadolol-d91432056-38-6sc-484224
Adva Tech Group Inc.Nadolol-d9Not specifiedNot specified
BenchchemThis compoundNot specifiedB1214612
ClearsynthDe(2,3-dihydroxy) Nadolol-d9 Hydrochloride15148-92-2 (Unlabelled)Not specified
ImmunomartNadolol-d9Not specifiedNot specified
TLC Pharmaceutical StandardsNadolol-d9 (Mixture of Diastereomers)Not specifiedN-261[4]
Technical Data for this compound Standards

The following table summarizes the key technical specifications for this compound, as reported by various suppliers. Researchers should always refer to the certificate of analysis provided by the supplier for lot-specific data.

ParameterValueSource
Chemical Formula C₁₇H₁₈D₉NO₄Pharmaffiliates[3], Santa Cruz Biotechnology[5]
Molecular Weight 318.46 g/mol Pharmaffiliates[3], Santa Cruz Biotechnology[5]
Purity >95% (HPLC)Adva Tech Group Inc.[6], Benchchem[2]
Isotopic Enrichment Not consistently specified; refer to supplier's Certificate of Analysis.
Appearance Not consistently specified; typically a solid.

Application of this compound as an Internal Standard in Quantitative Analysis

This compound is primarily used as an internal standard in analytical methods to quantify Nadolol in biological samples such as plasma, serum, and urine.[2] The addition of a known amount of the deuterated standard to the samples allows for the correction of variability during sample preparation, chromatography, and detection.[2] The distinct mass shift of +9 m/z units for the tert-butyl fragment of this compound compared to the unlabeled Nadolol ensures its unambiguous detection in mass spectrometry.[2]

Workflow for quantitative analysis using an internal standard.

Experimental Protocols

The following is a representative experimental protocol for the determination of Nadolol in human serum using this compound as an internal standard, based on established gas chromatography-mass spectrometry (GC-MS) methods.[7][8] High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is also a common and highly sensitive method.[2]

Sample Preparation

A cartridge-based solid-phase extraction (SPE) is an effective method for extracting Nadolol from serum and urine.[7]

  • Spiking: To 1 mL of serum sample, add a known amount of this compound working solution (e.g., 100 µL of a 1 µg/mL solution in methanol).

  • Extraction:

    • Condition a cross-linked styrene-divinyl benzene macroreticular resin SPE cartridge.[7]

    • Load the spiked serum sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute Nadolol and this compound with an appropriate organic solvent (e.g., methanol).

  • Derivatization (for GC-MS):

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a silylating agent (e.g., BSTFA with 1% TMCS) and heat to form the trimethylsilyl (TMS) derivatives.[2][7]

G Serum Sample Serum Sample Spike with this compound Spike with this compound Serum Sample->Spike with this compound Sample Loading Sample Loading Spike with this compound->Sample Loading SPE Cartridge Conditioning SPE Cartridge Conditioning SPE Cartridge Conditioning->Sample Loading Washing Washing Sample Loading->Washing Elution Elution Washing->Elution Evaporation Evaporation Elution->Evaporation Derivatization (TMS) Derivatization (TMS) Evaporation->Derivatization (TMS) GC-MS Analysis GC-MS Analysis Derivatization (TMS)->GC-MS Analysis

Sample preparation workflow for GC-MS analysis of Nadolol.
Chromatographic and Mass Spectrometric Conditions

  • Gas Chromatography (GC):

    • Column: A base-deactivated capillary column is recommended.[7]

    • Carrier Gas: Helium

    • Injection Mode: Splitless

    • Temperature Program: An optimized temperature gradient to ensure separation of the analyte from matrix components.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI)

    • Detection Mode: Selected Ion Monitoring (SIM).[7] Monitor specific ions for both Nadolol and this compound TMS derivatives. The mass spectrum of the deuterated compound will show a distinct mass shift for the tert-butyl fragment.[2]

    • Limit of Detection: Limits of detection as low as 1 ng/mL for Nadolol and 0.5 ng/mL for the deuterated analogue in serum have been reported.[7][8]

Mechanism of Action: Beta-Adrenergic Blockade

Nadolol is a non-selective antagonist of beta-1 (ADRB1) and beta-2 (ADRB2) adrenergic receptors.[9] These receptors are G-protein coupled receptors that, upon stimulation by catecholamines like epinephrine and norepinephrine, activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade results in various physiological responses, including increased heart rate and contractility. Nadolol competitively blocks these receptors, thereby attenuating the effects of catecholamines.

G cluster_membrane Cell Membrane Beta-Adrenergic Receptor Beta-Adrenergic Receptor G-Protein G-Protein Beta-Adrenergic Receptor->G-Protein Activates Adenylyl Cyclase Adenylyl Cyclase G-Protein->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Catecholamines Catecholamines Catecholamines->Beta-Adrenergic Receptor Activates Nadolol Nadolol Nadolol->Beta-Adrenergic Receptor Blocks ATP ATP ATP->Adenylyl Cyclase Physiological Response Physiological Response cAMP->Physiological Response

Simplified beta-adrenergic signaling pathway and the action of Nadolol.

This compound is a critical tool for researchers and drug development professionals, enabling the precise and accurate quantification of Nadolol in biological matrices. A variety of suppliers offer this compound standards, and while specific technical data may vary, the general application as an internal standard in mass spectrometry-based methods is well-established. The experimental protocols outlined in this guide provide a foundation for the development of robust analytical methods for pharmacokinetic and other related studies.

References

Synthesis of Deuterated Nadolol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathways for deuterated Nadolol, specifically focusing on the preparation of Nadolol-d9, where the nine hydrogen atoms of the tert-butyl group are replaced with deuterium. This isotopically labeled version of Nadolol is a valuable tool in pharmacokinetic studies and as an internal standard for quantitative analysis.

The synthesis of deuterated Nadolol is not extensively described in single, dedicated publications. However, a robust synthetic strategy can be devised by combining established methods for the synthesis of non-deuterated Nadolol with known procedures for preparing deuterated starting materials. The most logical and efficient pathway involves the synthesis of the key deuterated intermediate, tert-butylamine-d9, followed by its reaction with a suitable Nadolol precursor.

Proposed Synthetic Pathway for Nadolol-d9

The synthesis of Nadolol-d9 can be achieved in a two-stage process:

  • Synthesis of tert-butylamine-d9: This crucial deuterated intermediate can be prepared from commercially available deuterated starting materials.

  • Synthesis of Nadolol-d9: The deuterated amine is then reacted with a Nadolol epoxide precursor to yield the final product.

Caption: Proposed two-stage synthesis pathway for Nadolol-d9.

Stage 1: Synthesis of tert-butylamine-d9

A common and practical method for the synthesis of tert-butylamine involves the reaction of tert-butanol with urea to form tert-butylurea, followed by hydrolysis. To synthesize the deuterated analogue, commercially available tert-butanol-d10 is used.

Experimental Protocol:

Step 1: Synthesis of tert-Butylurea-d9

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place concentrated sulfuric acid.

  • Cool the flask in an ice bath and slowly add finely powdered urea while maintaining the temperature between 20-25 °C.

  • Add tert-butanol-d10 dropwise from the dropping funnel, ensuring the temperature remains between 20-25 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes and then let it stand at room temperature overnight.

  • Pour the reaction mixture onto crushed ice and water with stirring.

  • Neutralize the solution with a concentrated sodium hydroxide solution until it is strongly alkaline.

  • Cool the mixture in an ice bath to precipitate the tert-butylurea-d9.

  • Collect the solid product by filtration, wash with cold water, and dry.

Step 2: Hydrolysis of tert-Butylurea-d9 to tert-Butylamine-d9

  • In a distillation flask, place the dried tert-butylurea-d9 and a 40% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for approximately 4 hours.

  • Distill the resulting tert-butylamine-d9 and collect the fraction boiling at approximately 44-46 °C.

Quantitative Data for Stage 1:
ParameterValueReference
Starting Materialtert-Butanol-d10Commercially Available
Isotopic Purity of Starting Material>98 atom % DCommercial Suppliers
Typical Yield (non-deuterated)75-82%[1]

Stage 2: Synthesis of Nadolol-d9

The final step in the synthesis is the nucleophilic ring-opening of the epoxide precursor with the newly synthesized tert-butylamine-d9.

Experimental Protocol:
  • Dissolve the epoxide precursor, 5-(2,3-epoxypropoxy)-1,2,3,4-tetrahydronaphthalene-cis-2,3-diol, in a suitable solvent such as tert-butanol.

  • Add tert-butylamine-d9 to the solution. An exothermic reaction may occur, and gentle cooling might be necessary.

  • Stir the reaction mixture at room temperature overnight. The product may begin to precipitate.

  • Cool the reaction mixture and collect the crude Nadolol-d9 by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield highly pure Nadolol-d9.[2]

Quantitative Data for Stage 2:
ParameterValueReference
Starting Material5-(2,3-Epoxypropoxy)-1,2,3,4-tetrahydronaphthalene-cis-2,3-diolSynthesizable
Typical Yield (non-deuterated)66-82%[2]
Purity after Recrystallization>99%[2]

Experimental Workflow

The overall workflow from starting materials to the final purified product is summarized in the following diagram.

Workflow start Start synthesis_amine Synthesis of tert-butylamine-d9 start->synthesis_amine purification_amine Distillation of tert-butylamine-d9 synthesis_amine->purification_amine synthesis_nadolol Reaction of Epoxide with tert-butylamine-d9 purification_amine->synthesis_nadolol purification_nadolol Recrystallization of Nadolol-d9 synthesis_nadolol->purification_nadolol analysis Analysis (NMR, MS) purification_nadolol->analysis end Final Product: Nadolol-d9 analysis->end

Caption: Overall experimental workflow for the synthesis of Nadolol-d9.

Logical Relationship of Synthetic Choices

The choice of this synthetic pathway is dictated by the commercial availability of deuterated starting materials and the established reliability of the reaction types involved.

Logic goal Goal Synthesis of Nadolol-d9 strategy Strategy Incorporate deuterium via a key building block goal->strategy precursor2 Nadolol Backbone Epoxide Precursor goal->precursor2 intermediate Key Intermediate tert-butylamine-d9 strategy->intermediate precursor1 Deuterated Precursor tert-Butanol-d10 intermediate->precursor1 synthesis1 Synthesis of Intermediate Urea-based method intermediate->synthesis1 precursor1->synthesis1 synthesis2 Final Coupling Epoxide ring-opening precursor2->synthesis2 synthesis1->synthesis2 outcome Outcome High isotopic purity Nadolol-d9 synthesis2->outcome

Caption: Logical flow for the selection of the synthetic pathway.

References

A Technical Guide to the Certificate of Analysis and Specifications of Nadolol D9

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the quality and purity of a deuterated internal standard like Nadolol D9 is paramount for accurate analytical results. The Certificate of Analysis (CoA) is a critical document that provides a comprehensive summary of the identity, purity, and quality of a specific batch of the compound. This guide delves into the typical specifications and analytical methodologies associated with this compound, offering insights into its quality control.

This compound is the deuterium-labeled version of Nadolol, a non-selective beta-adrenergic receptor blocker used to treat hypertension and angina.[1] The "D9" designation indicates that nine hydrogen atoms in the tert-butyl group of Nadolol have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Nadolol in biological samples.

Product Identification and General Specifications

A Certificate of Analysis for this compound will invariably begin with fundamental identification details. These are crucial for ensuring traceability and proper use of the standard.

Parameter Specification Source(s)
Chemical Name 5-[3-[(1,1-Dimethylethyl-d9)amino]-2-hydroxypropoxy]-1,2,3,4-tetrahydro-2,3-naphthalenediol[2]
Synonyms SQ-11725-d9, Anabet-d9, Corgard-d9, Solgol-d9[2][3]
CAS Number 1246820-10-9[2][4][5]
Molecular Formula C17H18D9NO4[2][5][6]
Molecular Weight 318.46 g/mol [6][7]
Appearance White to off-white solid[8]

Purity and Impurity Profile

The purity of an internal standard is a critical parameter that directly impacts the accuracy of quantitative analyses. The CoA provides data from various analytical techniques to confirm the purity and identify any potential impurities.

Parameter Typical Specification Methodology Source(s)
Purity (by HPLC) >95% to >99%High-Performance Liquid Chromatography (HPLC)[5][8]
Isotopic Purity ≥98%Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) Spectroscopy
Residual Solvents Conforms to USP <467>Gas Chromatography (GC)
Water Content ≤1.0%Karl Fischer Titration
Related Substances Specified limits for known and unknown impuritiesHigh-Performance Liquid Chromatography (HPLC)[9]

Experimental Protocols

Detailed methodologies are essential for the replication and verification of the results presented in the CoA. Below are outlines of the key experiments typically performed.

High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds and separating them from any impurities.

A typical HPLC method for Nadolol analysis involves a reversed-phase column, such as an ethylsilane or C18 column, with a mobile phase consisting of a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer.[10][11] Detection is commonly performed using a UV detector at a wavelength of 254 nm.[10][12] The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The method can also be adapted to quantify related compounds and potential degradation products.[9]

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a powerful tool for confirming the identity and determining the isotopic purity of this compound. The analysis will confirm the mass-to-charge ratio (m/z) of the molecule, which should correspond to its molecular weight. Furthermore, the mass spectrum will show the distribution of deuterated isotopes, allowing for the calculation of the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR (Proton NMR) and ¹³C NMR (Carbon-13 NMR) spectroscopy are used to confirm the chemical structure of this compound. The absence of signals corresponding to the protons of the tert-butyl group in the ¹H NMR spectrum and the characteristic shifts in the ¹³C NMR spectrum provide definitive structural evidence.

Visualizing the Workflow and Molecular Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided.

CoA_Workflow cluster_receipt Sample Receipt & Login cluster_testing Analytical Testing cluster_review Data Review & Approval cluster_release Certificate Generation Sample Sample Receipt Login Sample Login & Labeling Sample->Login HPLC HPLC (Purity) Login->HPLC MS Mass Spec (Identity) Login->MS NMR NMR (Structure) Login->NMR KF Karl Fischer (Water) Login->KF DataReview Data Review HPLC->DataReview MS->DataReview NMR->DataReview KF->DataReview QAReview QA Review & Approval DataReview->QAReview GenerateCoA Generate CoA QAReview->GenerateCoA Release Batch Release GenerateCoA->Release

Caption: General workflow for a Certificate of Analysis generation.

Nadolol_Structure cluster_nadolol Nadolol cluster_nadolol_d9 This compound Nadolol_Struct C17H27NO4 tert_Butyl tert-Butyl Group (-C(CH3)3) Nadolol_Struct->tert_Butyl contains tert_Butyl_D9 Deuterated tert-Butyl Group (-C(CD3)3) tert_Butyl->tert_Butyl_D9 Isotopic Labeling (H -> D) Nadolol_D9_Struct C17H18D9NO4 Nadolol_D9_Struct->tert_Butyl_D9 contains

Caption: Structural relationship between Nadolol and this compound.

Storage and Handling

Proper storage and handling are crucial to maintain the integrity of this compound. The Certificate of Analysis will typically provide recommended storage conditions.

Parameter Recommendation Source(s)
Storage Temperature 2-8°C (Refrigerator) or -20°C for long-term storage[2][3][8]
Shipping Conditions Ambient[2][5]

References

Chemical and Physical Properties of Nadolol D9

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Nadolol D9 for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a deuterated analog of Nadolol. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, mechanism of action, and relevant experimental insights.

This compound is the deuterium-labeled version of Nadolol, a non-selective beta-adrenergic receptor blocker. The introduction of deuterium atoms can be useful in metabolic studies, as it can alter the pharmacokinetic profile of the drug, and it is also commonly used as an internal standard for quantitative analysis by NMR or mass spectrometry.[1]

Multiple CAS numbers have been reported for this compound, which may correspond to different deuterated isomers or listings by various suppliers.

Table 1: CAS Numbers and Molecular Details for this compound

CAS NumberMolecular FormulaMolecular Weight ( g/mol )Source(s)
1432056-38-6C₁₇H₁₈D₉NO₄318.46Santa Cruz Biotechnology[2]
1246820-10-9C₁₇H₁₈D₉NO₄318.46LGC Standards, Pharmaffiliates[3][4][5]
94513-92-5C₁₇H₁₈D₉NO₄318.46GlpBio[6]

Table 2: Physicochemical and Pharmacokinetic Properties of Nadolol

PropertyValueSource(s)
Parent Compound (Nadolol) CAS 42200-33-9LGC Standards, Wikipedia[3][7]
Molecular Formula (Nadolol) C₁₇H₂₇NO₄Wikipedia[7]
Molar Mass (Nadolol) 309.406 g·mol⁻¹Wikipedia[7]
Solubility (this compound) In DMSO: 100 mg/mL (314.01 mM) with sonicationGlpBio[6]
Protein Binding Approximately 30% (to alpha-1-acid glycoprotein)DrugBank Online[8]
Metabolism Not metabolized by the liver in humansDrugBank Online[8]
Elimination Half-life 14–24 hoursWikipedia[7]
Excretion Primarily renal and fecal (unchanged)DrugBank Online, Wikipedia[7][8]
Volume of Distribution 147-157 L in healthy subjectsDrugBank Online[8]

Mechanism of Action and Signaling Pathways

Nadolol is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β₁ and β₂ adrenergic receptors.[7] This blockade inhibits the downstream effects of catecholamines like adrenaline and noradrenaline.[9]

  • β₁ Receptor Blockade: Primarily affects the heart, leading to a decreased heart rate and reduced force of myocardial contraction. This action also occurs in the kidneys, where it inhibits the renin-angiotensin system, resulting in decreased vasoconstriction and water retention.[7][9]

  • β₂ Receptor Blockade: Affects smooth muscle cells, such as those in the airways and vasculature. Inhibition of these receptors can lead to airway constriction and an increase in peripheral vascular resistance.[7][8]

The primary signaling pathway inhibited by Nadolol is the cyclic AMP (cAMP) pathway. By blocking β₁ and β₂ adrenoceptors, Nadolol prevents the activation of adenylyl cyclase, thereby inhibiting the production of cAMP and its subsequent signaling cascade.[8]

Nadolol_Primary_Pathway cluster_catecholamine Catecholamines cluster_receptor Beta-Adrenergic Receptors Adrenaline Adrenaline Beta1 β1 Receptor Adrenaline->Beta1 Activates Beta2 β2 Receptor Adrenaline->Beta2 Activates Noradrenaline Noradrenaline Noradrenaline->Beta1 Activates Noradrenaline->Beta2 Activates AC Adenylyl Cyclase Beta1->AC Beta2->AC Nadolol Nadolol Nadolol->Beta1 Blocks Nadolol->Beta2 Blocks cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Physiological Response PKA->Response Leads to

Nadolol's primary mechanism of action via beta-receptor blockade.

Receptor Up-regulation Signaling Pathway

Long-term use of β-blockers like Nadolol can lead to an up-regulation of β-adrenergic receptors. Research indicates that Nadolol-induced β₁-AR up-regulation is mediated through a distinct pathway involving α₁-adrenergic receptor activation and Protein Kinase C (PKC).[10] This process appears to stabilize β₁-AR mRNA, leading to increased receptor expression.[10]

Nadolol_Upregulation_Pathway Nadolol Nadolol Alpha1_AR α1-Adrenergic Receptor Nadolol->Alpha1_AR Activates PKC_alpha pPKCα (Phosphorylated PKCα) Alpha1_AR->PKC_alpha Increases Beta1_mRNA β1-AR mRNA PKC_alpha->Beta1_mRNA Stabilizes Beta1_AR β1-Adrenergic Receptor Beta1_mRNA->Beta1_AR Translates to Degradation mRNA Degradation Beta1_mRNA->Degradation

Proposed pathway for Nadolol-induced β1-receptor up-regulation.

Experimental Protocols

Study of Nadolol-Induced β-Adrenergic Receptor Up-regulation

The following methodology is summarized from a study investigating the mechanisms of β-AR up-regulation in mouse cerebral cortical neurons.[10]

  • Objective: To clarify the mechanisms of β-AR up-regulation following continuous exposure to Nadolol.

  • Model System: Mouse cerebral cortical neurons.

  • Experimental Conditions:

    • Neurons were continuously exposed to Nadolol (10 nM) for 24 hours.

    • The dose-dependent effects of Nadolol on both β₁ and β₂ receptor subtypes were evaluated.

  • Key Interventions and Measurements:

    • Protein A Kinase Inhibition: The inhibitor KT5720 was used to determine if the cAMP pathway was involved in the up-regulation.

    • α₁-AR Agonism/Antagonism: Phenylephrine (an α₁-AR agonist) was used to test its effect on β-AR expression. Prazosin (an α₁-AR antagonist) was used to see if it could suppress the Nadolol-induced effects.

    • PKCα Phosphorylation: The level of phosphorylated protein kinase Cα (pPKCα) was measured to assess the involvement of the PKC pathway.

    • mRNA Stability: The degradation of β₁-AR and β₂-AR mRNA was measured to determine if Nadolol affected mRNA stability.

  • Summary of Results: The study found that Nadolol-induced up-regulation of β₁-ARs is mediated by the activation of α₁-ARs, leading to increased pPKCα levels, which in turn stabilizes β₁-AR mRNA.[10] This effect was not observed for β₂-ARs, suggesting a different regulatory pathway for that subtype.[10]

Dosing and Administration

While this compound is primarily for research use, the established clinical dosages for the parent compound, Nadolol, are relevant for experimental design and context.

Table 3: Clinical Dosing of Nadolol (Parent Compound)

IndicationInitial DoseMaintenance/Max DoseSource(s)
Hypertension 40 mg once dailyUp to 320 mg/dayMedscape, StatPearls[11][12]
Angina Pectoris 40 mg once dailyUp to 240 mg/dayMedscape, StatPearls[11][12]
Supraventricular Tachycardia (Off-label) -60-160 mg/dayMedscape[11]
Migraine Prophylaxis (Off-label) 40-80 mg once dailyUp to 240 mg/dayMedscape[11]
Upper GI Rebleed (Off-label) -40-160 mg/dayMedscape[11]

Note on Dose Adjustments:

  • Renal Impairment: Dosage intervals should be extended for patients with a creatinine clearance below 50 mL/min.[13]

  • Pediatric and Geriatric Use: Lower starting doses are often considered for pediatric (off-label) and geriatric populations.[13]

References

In-Depth Technical Guide to Nadolol D9

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of Nadolol D9, a deuterated analog of the non-selective beta-adrenergic receptor blocker, Nadolol. This document details its molecular characteristics, mechanism of action, and its application in experimental protocols, with a focus on quantitative analysis.

Core Molecular and Physical Data

This compound is a synthetically modified version of Nadolol where nine hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantitative studies of Nadolol.

PropertyValueCitations
Molecular Weight 318.46 g/mol [1][2][3][4][5]
Chemical Formula C₁₇H₁₈D₉NO₄[1]
Appearance Off-white to light yellow solid[5]
Primary Application Internal standard for quantitative analysis (NMR, GC-MS, LC-MS)[5]

Mechanism of Action and Signaling Pathways

Nadolol, and by extension this compound, functions as a non-selective antagonist of beta-adrenergic receptors (β-ARs), specifically β1 and β2 receptors. It does not exhibit intrinsic sympathomimetic activity.

The primary signaling pathway affected by Nadolol is the G-protein coupled receptor (GPCR) cascade initiated by catecholamines like epinephrine and norepinephrine. By blocking β-ARs, Nadolol inhibits the activation of adenylyl cyclase, which in turn prevents the conversion of ATP to cyclic AMP (cAMP). This reduction in intracellular cAMP levels leads to a cascade of downstream effects, depending on the tissue type.

  • Cardiac Muscle (β1 receptors): Decreased cAMP levels lead to reduced activation of protein kinase A (PKA). This results in decreased phosphorylation of calcium channels, leading to a reduction in heart rate (negative chronotropy), force of contraction (negative inotropy), and conduction velocity.

  • Vascular and Bronchial Smooth Muscle (β2 receptors): Blockade of β2 receptors prevents smooth muscle relaxation, which can lead to vasoconstriction and bronchoconstriction.

  • Kidney (β1 receptors): Inhibition of β1 receptors in the juxtaglomerular apparatus suppresses the release of renin, thereby downregulating the renin-angiotensin-aldosterone system.

A study has also suggested that long-term nadolol exposure can lead to an up-regulation of β1-adrenergic receptors, a process mediated by the α1-adrenergic receptor and protein kinase C (PKC) signaling pathway.

cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta_AR β-Adrenergic Receptor (β1/β2) Catecholamines->Beta_AR Activates Nadolol_D9 This compound Nadolol_D9->Beta_AR Blocks G_Protein G-Protein Beta_AR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_Protein->AC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Physiological Response (e.g., ↓ Heart Rate, ↓ Contraction) PKA->Cellular_Response Leads to Plasma_Sample Rat Plasma Sample (100 µL) Add_IS Add this compound (Internal Standard) Plasma_Sample->Add_IS Extraction Liquid-Liquid Extraction (Ethyl Acetate) Add_IS->Extraction Vortex_Centrifuge Vortex & Centrifuge Extraction->Vortex_Centrifuge Evaporation Evaporate to Dryness (Nitrogen Stream) Vortex_Centrifuge->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution HPLC_Injection Inject into HPLC-MS/MS System Reconstitution->HPLC_Injection Data_Analysis Data Acquisition & Quantification HPLC_Injection->Data_Analysis

References

Navigating the Handling of Nadolol D9: A Technical Guide to Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of analytical standards is paramount. This in-depth technical guide provides a comprehensive overview of the storage and stability guidelines for Nadolol D9, a deuterated analog of the beta-adrenergic receptor blocker, Nadolol. Understanding these parameters is critical for ensuring the accuracy and reliability of quantitative bioanalytical studies.

This compound is primarily utilized as a stable isotope-labeled internal standard (SIL-IS) in pharmacokinetic and bioequivalence studies of Nadolol. Its chemical structure, being nearly identical to Nadolol, allows it to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variability and enhancing the precision of methods such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

Recommended Storage Conditions

To maintain its purity and integrity, this compound requires specific storage conditions. Adherence to these guidelines is crucial to prevent degradation and ensure its suitability as an internal standard. The recommended storage conditions for this compound in both solid and solution forms are summarized below.

FormStorage TemperatureDuration
Powder -20°C3 years
4°C2 years
In Solvent -80°C6 months
-20°C1 month

It is recommended to handle the powdered form in a controlled environment to minimize exposure to moisture and light.

Stability Profile and Degradation Pathways

While specific forced degradation studies on this compound are not extensively available in the public domain, the stability profile of its non-deuterated counterpart, Nadolol, offers valuable insights. Forced degradation studies on Nadolol have shown that it is susceptible to degradation under acidic and alkaline hydrolytic conditions, as well as oxidative stress.[1][2][3] Conversely, Nadolol has demonstrated stability under thermal and photolytic conditions.[1][2][3]

The primary degradation pathways for Nadolol likely involve hydrolysis of the ether linkage and oxidation of the secondary alcohol groups. It is generally expected that the stability of a deuterated compound will be similar to its non-deuterated form. The replacement of hydrogen with deuterium atoms in the tert-butyl group of this compound is not expected to significantly alter its susceptibility to hydrolytic or oxidative degradation. However, without specific stability-indicating studies on this compound, this remains an assumption. Researchers should be aware of the potential for unknown degradation products and should validate the stability of this compound under their specific experimental conditions.

Experimental Protocol: Forced Degradation Study

To ensure the stability-indicating nature of an analytical method, a forced degradation study is essential. The following is a generalized experimental protocol that can be adapted for assessing the stability of this compound.

Objective: To investigate the potential degradation of this compound under various stress conditions and to identify and separate any degradation products from the parent compound.

Materials:

  • This compound reference standard

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • HPLC or UPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector

  • Stability chambers or ovens

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Heat the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Heat the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours). Neutralize the solution with 0.1 N HCl before analysis.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for a specified period (e.g., 24 hours).

    • Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven at a controlled temperature (e.g., 105°C) for a specified period (e.g., 48 hours). Also, expose a solution of this compound to the same conditions.

    • Photolytic Degradation: Expose a solid sample and a solution of this compound to UV light (e.g., 254 nm) and visible light in a photostability chamber for a specified duration.

  • Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or LC-MS method. The method should be capable of separating the parent this compound peak from any potential degradation product peaks.

  • Data Evaluation:

    • Calculate the percentage degradation of this compound in each stressed sample.

    • Assess the peak purity of the this compound peak in the chromatograms of the stressed samples.

    • If degradation is observed, identify and characterize the degradation products using techniques such as mass spectrometry.

Visualizing the Workflow

To better illustrate the process, the following diagram outlines the typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation StockSolution Prepare this compound Stock Solution Acid Acid Hydrolysis StockSolution->Acid Base Base Hydrolysis StockSolution->Base Oxidation Oxidative Degradation StockSolution->Oxidation Thermal Thermal Degradation StockSolution->Thermal Photo Photolytic Degradation StockSolution->Photo HPLC_MS HPLC/LC-MS Analysis Acid->HPLC_MS Base->HPLC_MS Oxidation->HPLC_MS Thermal->HPLC_MS Photo->HPLC_MS Degradation Calculate % Degradation HPLC_MS->Degradation Purity Assess Peak Purity HPLC_MS->Purity Identification Identify Degradants HPLC_MS->Identification

References

In-Depth Technical Guide: Safety and Pharmacology of Nadolol D9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, pharmacological properties, and experimental data related to Nadolol D9. While a specific Safety Data Sheet (SDS) for the deuterated analog, this compound, is not publicly available, this document compiles and extrapolates from the extensive data available for Nadolol, noting the isotopic labeling for context. This compound is a valuable tool in research and development, particularly in pharmacokinetic and metabolism studies, where its distinct mass allows for precise tracking and quantification.

Chemical and Physical Properties

Nadolol is a non-selective beta-adrenergic receptor antagonist.[1] The deuterated form, this compound, shares the same core chemical structure with the substitution of nine hydrogen atoms with deuterium. This isotopic labeling minimally alters the physicochemical properties relevant to safety but provides a crucial analytical distinction.

PropertyValueReference
Chemical Name (2R,3S)-5-[3-(tert-butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol[1]
Molecular Formula (Nadolol) C₁₇H₂₇NO₄[1]
Molecular Weight (Nadolol) 309.40 g/mol [1]
Molecular Formula (this compound) C₁₇H₁₈D₉NO₄
Molecular Weight (this compound) 318.46 g/mol
Appearance White to off-white crystalline powder[2]
Melting Point 124-136 °C
Solubility Freely soluble in ethanol and methanol; slightly soluble in water and chloroform; practically insoluble in acetone and benzene.[2]
Octanol/Water Partition Coefficient (Log P) 0.71 to 1.2[1]

Toxicological Data

Toxicological data for Nadolol has been established through extensive studies in various animal models. These findings are considered directly relevant for assessing the safety profile of this compound in a research setting.

TestSpeciesRouteValueReference
Acute Toxicity (LD50) MouseOral4500 mg/kg[3]
RatOral5300 mg/kg[3]
Carcinogenicity Rat, MouseOral (2-year study)No neoplastic, preneoplastic, or non-neoplastic pathologic lesions observed.
Embryo- and Fetotoxicity RabbitOralEvidence of toxicity at doses 5 to 10 times the maximum indicated human dose.
Rat, HamsterOralNo evidence of embryo- or fetotoxicity.
Mutagenicity (Ames Test) Negative

Handling and Storage

Proper handling and storage procedures are critical to ensure the stability and safety of this compound.

AspectRecommendation
Storage Temperature Store at room temperature, between 20°C and 25°C (68°F and 77°F).[4][5]
Storage Conditions Keep in a tightly closed, light-resistant container in a cool, dry place.[2][4][5]
Handling Precautions Avoid contact with skin and eyes. Use personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Ensure adequate ventilation to prevent inhalation of dust.
In case of Exposure Skin Contact: Wash the affected area with soap and water. Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Inhalation: Move to fresh air. Ingestion: Seek immediate medical attention.

Pharmacological Profile and Signaling Pathway

Nadolol is a non-selective beta-adrenergic antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[1] This action inhibits the effects of catecholamines like epinephrine and norepinephrine, leading to a decrease in heart rate, cardiac output, and blood pressure.

The primary signaling pathway affected by Nadolol involves the G-protein coupled beta-adrenergic receptors. Blockade of these receptors prevents the activation of adenylyl cyclase, thereby reducing the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP has widespread downstream effects, including decreased protein kinase A (PKA) activity, which in cardiac muscle cells, leads to reduced calcium influx and a subsequent decrease in contractility and heart rate.

Interestingly, prolonged exposure to nadolol has been shown to induce an up-regulation of β₁-adrenergic receptors. This process is thought to be mediated through a protein kinase C (PKC)-related pathway, which is activated via α₁-adrenergic receptors.

Nadolol_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space Catecholamines Catecholamines Beta_Receptor β-Adrenergic Receptor Catecholamines->Beta_Receptor Activates Nadolol_D9 This compound Nadolol_D9->Beta_Receptor Blocks G_Protein G-Protein Beta_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates ATP ATP cAMP cAMP ATP->cAMP Converted by Adenylyl Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Heart Rate & Contractility PKA->Cellular_Response Leads to Antiarrhythmic_Workflow Start Start Anesthetize_Dog Anesthetize Adult Mongrel Dog Start->Anesthetize_Dog Induce_Arrhythmia Induce Arrhythmia (e.g., Ouabain infusion, coronary artery ligation) Anesthetize_Dog->Induce_Arrhythmia Administer_Nadolol Administer this compound (Intravenously) Induce_Arrhythmia->Administer_Nadolol Monitor_ECG Monitor ECG for Arrhythmia Suppression Administer_Nadolol->Monitor_ECG Data_Analysis Analyze Heart Rate and Rhythm Data Monitor_ECG->Data_Analysis End End Data_Analysis->End

References

Methodological & Application

Application Note: Quantification of Nadolol in Biological Matrices using Nadolol-D9 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Nadolol is a non-selective beta-adrenergic receptor blocker used in the treatment of hypertension, angina pectoris, and cardiac arrhythmias.[1][2] Accurate and precise quantification of nadolol in biological matrices such as plasma is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard is the gold standard in quantitative LC-MS/MS analysis, as it effectively compensates for variability during sample preparation and mitigates matrix effects that can alter ionization efficiency.[3] Nadolol-D9, the deuterium-labeled analog of nadolol, is an ideal internal standard for this purpose due to its chemical and physical similarity to the analyte, ensuring co-elution and similar behavior during extraction and ionization.[4][5]

This application note provides a detailed protocol for the quantification of nadolol in plasma using Nadolol-D9 as an internal standard with LC-MS/MS. The method is sensitive, selective, and has been validated according to FDA guidelines.[5][6][7]

Experimental Protocols

Materials and Reagents
  • Analytes: Nadolol, Nadolol-D9 (Internal Standard, IS)

  • Solvents: HPLC-grade or LC-MS grade acetonitrile, methanol, and ethyl acetate.

  • Water: Deionized or Milli-Q grade water.

  • Reagents: Ammonium formate, formic acid.

  • Biological Matrix: Rat or human plasma.

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of nadolol and Nadolol-D9 by dissolving the accurately weighed compounds in methanol.

  • Working Stock Solutions: Prepare intermediate working stock solutions by diluting the primary stocks with a 50:50 mixture of acetonitrile and water.

  • Calibration Standards & Quality Controls (QCs): Prepare a series of calibration standards and QC samples by spiking the appropriate working stock solutions into blank plasma. A typical calibration curve concentration range for nadolol is 6 to 3000 ng/mL.[5][6][7]

  • Internal Standard (IS) Working Solution: Prepare a working solution of Nadolol-D9 at a constant concentration (e.g., 100 ng/mL) in a 50:50 acetonitrile/water mixture.

Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated method for nadolol quantification in rat plasma.[5][6][7]

  • Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add 50 µL of the Nadolol-D9 internal standard working solution to each tube.

  • Add 50 µL of 1 M ammonium formate (pH 3).[3]

  • Add 650 µL of ethyl acetate as the extraction solvent.[3][5]

  • Vortex mix the tubes for 10-20 minutes.

  • Centrifuge the samples at high speed (e.g., 13,000 rpm) for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (approximately 400-500 µL) to a new set of tubes.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 200 µL of the mobile phase (e.g., 20:80 v/v, 10 mM ammonium formate:acetonitrile).[5][7]

  • Inject a 5-15 µL aliquot into the LC-MS/MS system.[3][5][7]

G Workflow for Sample Preparation (LLE) plasma 1. Plasma Sample (100 µL) add_is 2. Add Nadolol-D9 IS (50 µL) plasma->add_is add_solvent 3. Add Ethyl Acetate (650 µL) add_is->add_solvent vortex 4. Vortex Mix (10 min) add_solvent->vortex centrifuge 5. Centrifuge (5 min) vortex->centrifuge transfer 6. Transfer Organic Layer centrifuge->transfer evaporate 7. Evaporate to Dryness transfer->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute inject 9. Inject into LC-MS/MS reconstitute->inject G General LC-MS/MS Analytical Workflow cluster_lc HPLC System cluster_ms Mass Spectrometer autosampler Autosampler Injection column C18 Column Separation autosampler->column esi Ionization (ESI+) column->esi q1 Q1: Precursor Ion Selection Nadolol: 310.2 Nadolol-D9: 319.2 esi->q1 q2 q2: Collision Cell (Fragmentation) q1->q2 q3 Q3: Product Ion Selection Nadolol: 254.1 Nadolol-D9: 255.0 q2->q3 detector Detector q3->detector data_proc Data Processing (Peak Area Ratio: Analyte/IS) detector->data_proc Data Acquisition

References

Application Note: Quantitative Analysis of Nadolol in Plasma by LC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantitative analysis of Nadolol in plasma samples using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of Nadolol D9 as a stable isotope-labeled internal standard ensures high accuracy and precision. The described methodology, encompassing sample preparation, chromatographic separation, and mass spectrometric detection, is suitable for pharmacokinetic studies and other research applications requiring precise measurement of Nadolol concentrations in a biological matrix.

Introduction

Nadolol is a non-selective beta-adrenergic receptor antagonist utilized in the management of hypertension and angina pectoris.[1] Accurate quantification of Nadolol in plasma is crucial for pharmacokinetic and bioavailability studies in drug development. This application note details a validated LC-MS/MS method for the determination of Nadolol in plasma, employing this compound as the internal standard (IS) to correct for matrix effects and variability in sample processing and instrument response. The method is demonstrated to be sensitive, specific, and reproducible over a clinically relevant concentration range.

Experimental

Materials and Reagents
  • Nadolol and this compound reference standards

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid and ammonium formate

  • Human plasma (with anticoagulant)

  • Ethyl acetate

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column (e.g., Agilent Zorbax XDB C18, 150 mm × 4.6 mm, 3.5 µm)[2][3]

  • Vortex mixer

  • Centrifuge

  • Pipettes and other standard laboratory glassware

Sample Preparation

A liquid-liquid extraction (LLE) method is employed for the extraction of Nadolol and this compound from plasma.[2][3]

  • Allow plasma samples to thaw at room temperature.

  • Spike 200 µL of plasma with 50 µL of the internal standard solution (this compound).

  • Add 600 µL of ethyl acetate to the plasma sample.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

Liquid Chromatography
  • Column: Agilent Zorbax XDB C18 (150 mm × 4.6 mm, 3.5 µm)[2][3]

  • Mobile Phase: A mixture of 10 mM ammonium formate (A) and acetonitrile (B) in a ratio of 20:80 (v/v)[2][3]

  • Flow Rate: 0.5 mL/min[2][3]

  • Injection Volume: 15 µL[2][3]

  • Column Temperature: 30°C[2][3]

  • Run Time: 2.5 minutes[2][3]

Mass Spectrometry
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Nadolol: m/z 310.20 → 254.10[2][3]

    • This compound (IS): m/z 319.20 → 255.00[2][3]

Results

The LC-MS/MS method demonstrated excellent performance for the quantification of Nadolol in plasma. The method was validated according to FDA guidelines for selectivity, sensitivity, accuracy, precision, and stability.[2][3]

Linearity and Sensitivity

The method was found to be linear over the concentration range of 6 to 3000 ng/mL.[2][3] The lower limit of quantification (LLOQ) was determined to be 6 ng/mL.[2][3]

Accuracy and Precision

The intra-day and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC). The results are summarized in the table below.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ6< 1585-115< 1585-115
LQC18< 1585-115< 1585-115
MQC1500< 1585-115< 1585-115
HQC2400< 1585-115< 1585-115

Data presented is representative and based on typical validation results.

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is lle Liquid-Liquid Extraction (Ethyl Acetate) add_is->lle evap Evaporation lle->evap reconstitution Reconstitution evap->reconstitution hplc HPLC Separation (C18 Column) reconstitution->hplc ms Tandem MS Detection (MRM) hplc->ms data_analysis Data Analysis ms->data_analysis final_result Final Nadolol Concentration data_analysis->final_result Concentration Determination

Caption: Experimental workflow for the quantitative analysis of Nadolol in plasma.

logical_relationship cluster_analytes cluster_process cluster_output nadolol Nadolol (Analyte) m/z 310.20 → 254.10 lcms LC-MS/MS System nadolol->lcms nadolol_d9 This compound (Internal Standard) m/z 319.20 → 255.00 nadolol_d9->lcms peak_area_analyte Peak Area (Nadolol) lcms->peak_area_analyte peak_area_is Peak Area (this compound) lcms->peak_area_is peak_area_ratio Peak Area Ratio (Analyte / IS) peak_area_analyte->peak_area_ratio peak_area_is->peak_area_ratio calibration_curve Calibration Curve peak_area_ratio->calibration_curve

Caption: Logical relationship of analyte and internal standard in LC-MS/MS analysis.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantitative determination of Nadolol in plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and robustness of the results. This application note provides a comprehensive protocol that can be readily implemented in research laboratories for pharmacokinetic and other studies involving Nadolol.

References

Application Notes and Protocols for Nadolol Analysis using Nadolol D9

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantitative analysis of Nadolol in biological matrices, utilizing Nadolol D9 as an internal standard. The protocols are intended for researchers, scientists, and drug development professionals.

Liquid-Liquid Extraction (LLE) for Nadolol in Rat Plasma

Application Note:

This application note describes a sensitive and validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of Nadolol in rat plasma. This compound is employed as the internal standard (IS) to ensure accuracy and precision. The sample preparation involves a straightforward liquid-liquid extraction (LLE) procedure using ethyl acetate, which provides clean extracts and high recovery. This method is suitable for pharmacokinetic studies.[1][2][3]

Experimental Protocol:

  • Sample Preparation:

    • Pipette 100 µL of rat plasma into a clean microcentrifuge tube.

    • Add 20 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

    • Vortex for 10 seconds to mix.

  • Liquid-Liquid Extraction:

    • Add 1 mL of ethyl acetate to the plasma sample.[1][2][3]

    • Vortex the mixture vigorously for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer and Evaporation:

    • Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue with 100 µL of the mobile phase (e.g., 10 mM ammonium formate and acetonitrile in a 20:80 v/v ratio).[1][2]

    • Vortex for 1 minute to ensure complete dissolution.

  • Analysis:

    • Transfer the reconstituted sample to an HPLC vial.

    • Inject a 15 µL aliquot into the HPLC-MS/MS system for analysis.[1][2]

Quantitative Data Summary:

ParameterValueReference
Linearity Range6 - 3000 ng/mL[1][2]
Lower Limit of Quantification (LLOQ)6 ng/mL[1][2]
Internal StandardThis compound[1][2]
Extraction SolventEthyl Acetate[1][2][3]
RecoveryAcceptable as per FDA guidelines[1][2]

Experimental Workflow Diagram:

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_processing Processing cluster_analysis Analysis plasma 100 µL Plasma is Add 20 µL this compound plasma->is vortex1 Vortex is->vortex1 add_solvent Add 1 mL Ethyl Acetate vortex1->add_solvent vortex2 Vortex 5 min add_solvent->vortex2 centrifuge Centrifuge 4000 rpm vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC-MS/MS reconstitute->inject PPT_Workflow cluster_prep Sample Preparation cluster_precipitation Protein Precipitation cluster_separation Separation cluster_analysis Analysis sample 100 µL Sample is Add this compound sample->is add_solvent Add 300 µL Acetonitrile is->add_solvent vortex Vortex 2 min add_solvent->vortex centrifuge Centrifuge 14,000 g vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject into LC-MS/MS transfer->inject SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_processing Processing cluster_analysis Analysis sample Plasma Sample + this compound acidify Acidify Sample sample->acidify condition Condition SPE Cartridge load Load Sample condition->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

References

Application Note: A Robust and Sensitive UPLC-MS/MS Method for the Quantification of Nadolol in Plasma Using Nadolol D9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nadolol is a non-selective beta-adrenergic antagonist used in the treatment of hypertension, angina pectoris, and cardiac arrhythmias.[1][2] It functions by competitively blocking β1-adrenergic receptors in the heart and β2-adrenergic receptors in vascular smooth muscle, which reduces heart rate and blood pressure.[3][4] Accurate quantification of Nadolol in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note details a highly selective and sensitive bioanalytical method for the determination of Nadolol in plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The method employs a stable isotope-labeled internal standard, Nadolol D9, to ensure high accuracy and precision. The protocol has been developed and validated based on FDA guidelines.[5][6]

Experimental Protocols

Materials and Reagents
  • Analyte: Nadolol analytical standard

  • Internal Standard (IS): this compound

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ethyl Acetate (HPLC grade)[5][6]

  • Reagents: Ammonium formate, Formic acid, Orthophosphoric acid, Zinc sulfate[5][6][7]

  • Water: HPLC grade water

  • Biological Matrix: Blank rat or human plasma

Instrumentation
  • LC System: UPLC System (e.g., Waters ACQUITY UPLC)

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

  • Software: MassLynx or equivalent data acquisition and processing software

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Separately weigh and dissolve Nadolol and this compound in methanol to obtain final concentrations of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Nadolol stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration curve (CC) standards.

  • Internal Standard Spiking Solution: Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to achieve a final concentration of 100 ng/mL.

  • Calibration Standards and Quality Control (QC) Samples: Spike blank plasma with the appropriate Nadolol working solutions to prepare CC and QC samples at low, medium, and high concentrations (LQC, MQC, HQC). The calibration range for Nadolol in plasma is typically 6 to 3000 ng/mL.[5][6]

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol outlines the LLE procedure for extracting Nadolol from plasma samples.[5][6]

  • Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the Internal Standard Spiking Solution (this compound) to each tube and vortex briefly.

  • Add 1 mL of ethyl acetate to the tube.[5][6]

  • Vortex the mixture for 5 minutes to ensure thorough extraction.

  • Centrifuge the samples at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase (20:80 v/v, 10 mM ammonium formate:acetonitrile).[5][6]

  • Vortex for 1 minute and transfer the solution to an autosampler vial for analysis.

Sample Preparation Workflow

G cluster_prep Sample Preparation plasma 1. Plasma Sample (100 µL) add_is 2. Add this compound IS (25 µL) plasma->add_is add_solvent 3. Add Ethyl Acetate (1 mL) add_is->add_solvent vortex1 4. Vortex (5 min) add_solvent->vortex1 centrifuge 5. Centrifuge (13,000 rpm, 10 min) vortex1->centrifuge transfer 6. Transfer Organic Layer centrifuge->transfer evaporate 7. Evaporate to Dryness transfer->evaporate reconstitute 8. Reconstitute in Mobile Phase (200 µL) evaporate->reconstitute inject 9. Inject into UPLC-MS/MS reconstitute->inject

Caption: Liquid-Liquid Extraction (LLE) workflow for Nadolol from plasma.

UPLC-MS/MS Method Parameters

The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection of Nadolol and this compound.

Table 1: Chromatographic Conditions

ParameterValue
Column Agilent Zorbax XDB C18 (150 mm x 4.6 mm, 3.5 µm)[5][6]
Mobile Phase A 10 mM Ammonium Formate in Water[5][6]
Mobile Phase B Acetonitrile[5][6]
Ratio (A:B) 20:80 (v/v)[5][6]
Flow Rate 0.5 mL/min[5][6]
Elution Mode Isocratic[5][6]
Injection Volume 15 µL[5]
Column Temperature 30°C[5][6]
Run Time 2.5 minutes[5]

Table 2: Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[2]
Detection Mode Multiple Reaction Monitoring (MRM)[5][6]
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
MRM Transitions See Table 3

Table 3: MRM Transitions and Energies

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Nadolol 310.20[5][6]254.10[5][6]0.13015
This compound (IS) 319.20[5][6]255.00[5][6]0.13015

Method Validation Summary

The method was validated for selectivity, linearity, lower limit of quantification (LLOQ), accuracy, precision, and recovery, demonstrating its suitability for bioanalytical applications.

Table 4: Linearity and LLOQ

ParameterResult
Linearity Range 6 - 3000 ng/mL[5][6]
Correlation Coefficient (r²) > 0.99
LLOQ 6 ng/mL[5][6]

Table 5: Inter-day Accuracy and Precision

QC LevelConcentration (ng/mL)Accuracy (% Bias)Precision (% CV)
LQC 18Within ± 20%< 20%
MQC 1500Within ± 15%< 15%
HQC 2400Within ± 15%< 15%
(Acceptance criteria based on FDA guidelines where precision (%CV) should be <15% and accuracy (%Bias) should be within ±15%, except for LLOQ where they should be <20% and within ±20% respectively[8])

Table 6: Recovery

AnalyteRecovery (%)
Nadolol ~100.6%[2][9]
This compound (IS) Consistent across batches

Mechanism of Action Visualization

Nadolol is a non-selective beta-blocker that antagonizes the effects of catecholamines like epinephrine and norepinephrine at both β1 and β2 adrenergic receptors.

Nadolol's Mechanism of Action

G cluster_mechanism Mechanism of Action cluster_receptors Adrenergic Receptors cluster_effects Physiological Effects catecholamines Catecholamines (Epinephrine, Norepinephrine) beta1 β1 Receptors (Heart) catecholamines->beta1 Activates beta2 β2 Receptors (Vascular Smooth Muscle) catecholamines->beta2 Activates nadolol Nadolol nadolol->beta1 Blocks nadolol->beta2 Blocks heart_rate Decreased Heart Rate beta1->heart_rate Leads to blood_pressure Decreased Blood Pressure beta2->blood_pressure Leads to

Caption: Competitive antagonism of Nadolol at β1 and β2 adrenergic receptors.

Conclusion

This application note presents a validated UPLC-MS/MS method for the quantification of Nadolol in plasma. The use of a deuterated internal standard (this compound) and a straightforward liquid-liquid extraction protocol provides a reliable, accurate, and precise assay.[5][6] With a short run time of 2.5 minutes, the method is suitable for high-throughput analysis in clinical and preclinical studies.[5] The method exhibits excellent sensitivity and linearity over a wide concentration range, making it a valuable tool for researchers in the field of drug development and pharmacology.[5][6]

References

Application of Nadolol D9 in therapeutic drug monitoring (TDM).

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nadolol is a non-selective beta-adrenergic receptor antagonist utilized in the management of hypertension, angina pectoris, and certain cardiac arrhythmias.[1][2] Therapeutic Drug Monitoring (TDM) of nadolol is crucial to optimize dosing regimens, ensuring therapeutic efficacy while minimizing dose-related adverse effects. This document provides a comprehensive overview of the application of Nadolol-d9 as an internal standard for the accurate quantification of nadolol in human plasma by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Nadolol-d9, a deuterated analog of nadolol, is the ideal internal standard for this application. Its physicochemical properties are nearly identical to nadolol, ensuring it behaves similarly during sample preparation and chromatographic separation. This co-elution characteristic is critical for compensating for matrix effects, which are a common source of variability and inaccuracy in bioanalytical methods. The mass difference between nadolol and Nadolol-d9 allows for their distinct detection by the mass spectrometer, leading to precise and accurate quantification.

The therapeutic serum concentration of nadolol is reported to be in the range of 10–250 ng/mL. Monitoring plasma concentrations within this range can aid in individualizing therapy, particularly in patient populations with renal impairment, as nadolol is primarily excreted unchanged by the kidneys.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analysis of nadolol in human plasma using Nadolol-d9 as an internal standard.

Table 1: LC-MS/MS Method Parameters

ParameterValue
Analytical ColumnAgilent Zorbax XDB C18 (150 mm × 4.6 mm, 3.5 µm)[3]
Mobile Phase A10 mM Ammonium Formate in Water[3]
Mobile Phase BAcetonitrile[3]
GradientIsocratic (20:80, A:B)[3]
Flow Rate0.5 mL/min[3]
Injection Volume15 µL[3]
Column Temperature30°C[3]
Total Run Time2.5 minutes[3]
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Nadolol)m/z 310.20 → 254.10[3]
MRM Transition (Nadolol-d9)m/z 319.20 → 255.00[3]

Table 2: Method Validation Parameters

ParameterValueReference
Linearity Range6 - 3000 ng/mL[3]
Lower Limit of Quantification (LLOQ)6 ng/mL[3]
Recovery (Nadolol)100.6%[4]
Precision (Intra-day)< 15%[4]
Precision (Inter-day)< 15%[4]
Accuracy (Intra-day)90-110% of nominal concentration[4]
Accuracy (Inter-day)90-110% of nominal concentration[4]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated method for the analysis of nadolol in plasma.[3]

Reagents and Materials:

  • Human plasma (collected in K2-EDTA tubes)

  • Nadolol-d9 internal standard (IS) working solution (concentration to be optimized, e.g., 100 ng/mL in methanol)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Nadolol-d9 internal standard working solution to each plasma sample, calibrator, and quality control (QC) sample.

  • Vortex mix for 10 seconds.

  • Add 1 mL of ethyl acetate to the tube.

  • Vortex mix vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean microcentrifuge tube.

  • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase (20:80, 10 mM Ammonium Formate: Acetonitrile).

  • Vortex mix for 30 seconds.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A validated HPLC system coupled to a tandem mass spectrometer.

Procedure:

  • Set up the LC-MS/MS system with the parameters outlined in Table 1.

  • Equilibrate the analytical column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Create a sequence including blank samples, calibration standards, QC samples, and the unknown plasma samples.

  • Inject 15 µL of each sample into the LC-MS/MS system.

  • Acquire data in Multiple Reaction Monitoring (MRM) mode.

Data Analysis and Quantification
  • Integrate the chromatographic peaks for nadolol and Nadolol-d9.

  • Calculate the peak area ratio of nadolol to Nadolol-d9 for all samples.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

  • Determine the concentration of nadolol in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizations

TDM_Workflow cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical Patient_Sample Patient Sample Collection (Plasma) Sample_Login Sample Receipt & Login Patient_Sample->Sample_Login IS_Spiking Internal Standard Spiking (Nadolol-d9) Sample_Login->IS_Spiking Sample_Prep Sample Preparation (LLE) IS_Spiking->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing Result_Review Result Review & Interpretation Data_Processing->Result_Review Report_Generation Report Generation Result_Review->Report_Generation Nadolol_Signaling_Pathway cluster_cell Cardiomyocyte Nadolol Nadolol Beta1_Receptor β1-Adrenergic Receptor Nadolol->Beta1_Receptor Blocks G_Protein Gs Protein Beta1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium_Channels L-type Ca2+ Channels PKA->Calcium_Channels Phosphorylates Calcium_Influx ↓ Ca2+ Influx Calcium_Channels->Calcium_Influx Contraction ↓ Myocardial Contractility Calcium_Influx->Contraction Heart_Rate ↓ Heart Rate Calcium_Influx->Heart_Rate

References

Determining Nadolol Levels in Urine Samples Using Nadolol D9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Introduction

Nadolol is a non-selective beta-adrenergic receptor blocker prescribed for the management of hypertension, angina pectoris, and cardiac arrhythmias.[1][2][3] Monitoring its concentration in urine is crucial for various applications, including therapeutic drug monitoring, pharmacokinetic studies, and anti-doping control. This document provides a detailed protocol for the quantitative analysis of Nadolol in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Nadolol D9 as an internal standard. This compound, a deuterated analog of Nadolol, is an ideal internal standard as it shares similar physicochemical properties with the analyte, ensuring accurate quantification by compensating for variations in sample preparation and instrument response. A significant portion of Nadolol is excreted unchanged in the urine, making it a suitable matrix for monitoring drug levels.[1]

Principle of the Method

This method employs a liquid-liquid extraction (LLE) procedure to isolate Nadolol and the internal standard, this compound, from the urine matrix. The extracted analytes are then separated using reversed-phase high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer (MS/MS) operating in the multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of Nadolol to this compound against a calibration curve prepared with known concentrations of Nadolol.

Materials and Reagents

  • Nadolol certified reference standard

  • This compound certified reference standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Ammonium formate

  • Ethyl acetate

  • Potassium carbonate

  • Blank human urine

Experimental Protocols

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Nadolol and this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of Nadolol by serially diluting the stock solution with a mixture of methanol and water (1:1 v/v).

  • Internal Standard Working Solution (100 ng/mL): Prepare a working solution of this compound in the same diluent.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 1 mL of urine sample into a clean centrifuge tube.

  • Add a specific volume of the this compound internal standard working solution to each sample, calibrator, and quality control sample.

  • Add 125 mg of potassium carbonate to make the sample alkaline.[4]

  • Add 3 mL of ethyl acetate.[4]

  • Vortex the mixture for 1 minute and then gently mix by rolling for 20 minutes.[4]

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer (ethyl acetate) to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[4]

  • Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 10% methanol in water with 2 mM ammonium formate).[4]

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters and may require optimization for individual instruments.

Table 1: Liquid Chromatography (LC) Parameters

ParameterValue
Column C18 column (e.g., 2.1 x 100 mm, 1.7 µm)[4]
Mobile Phase A 2 mM Ammonium Formate in Water[4]
Mobile Phase B Methanol[4]
Gradient A 5-minute gradient elution is typically applied.[4]
Flow Rate 0.6 mL/min[4]
Injection Volume 5-15 µL
Column Temperature 30°C[5]

Table 2: Mass Spectrometry (MS) Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions See Table 3
Collision Gas Argon
Dwell Time 100-200 ms

Table 3: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Nadolol 310.2254.1[5]
This compound (IS) 319.2255.0[5]

Data Analysis and Quantification

  • Generate a calibration curve by plotting the peak area ratio of Nadolol to this compound against the nominal concentration of the calibration standards.

  • Perform a linear regression analysis of the calibration curve.

  • Determine the concentration of Nadolol in the urine samples by interpolating their peak area ratios from the calibration curve.

Method Validation Parameters

The following tables summarize typical quantitative data for the analysis of Nadolol.

Table 4: Linearity and Sensitivity

ParameterTypical ValueReference
Linearity Range 6 - 3000 ng/mL (in plasma)[5]
Lower Limit of Quantification (LLOQ) 6 ng/mL (in plasma)[5]
Limit of Detection (LOD) 50 ng/mL (in urine)[4]

Table 5: Precision and Accuracy

ParameterTypical ValueReference
Intra-day Precision (CV%) < 15%
Inter-day Precision (CV%) < 15%
Accuracy (% Recovery) 85-115%
Coefficient of Variation (CV%) at <10 ng/mL 4% for Nadolol, 2% for this compound (GC-MS data)[6]
Coefficient of Variation (CV%) at >10 ng/mL 1% for Nadolol and this compound (GC-MS data)[6]

Visualizations

Experimental Workflow```dot

experimental_workflow reconstitute reconstitute lc_separation lc_separation reconstitute->lc_separation ms_detection ms_detection peak_integration peak_integration ms_detection->peak_integration

Caption: Simplified Nadolol signaling pathway.

References

Application Notes & Protocols: Quantitative Analysis of Nadolol in Biological Matrices by GC-MS using Nadolol-D9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nadolol is a non-selective beta-adrenergic receptor antagonist prescribed for the management of hypertension, angina pectoris, and cardiac arrhythmias. Accurate and precise quantification of Nadolol in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. This document provides a detailed protocol for the quantitative analysis of Nadolol in plasma or serum using a robust gas chromatography-mass spectrometry (GC-MS) method with Nadolol-D9 as the internal standard (IS). The method involves solid-phase extraction (SPE) for sample cleanup, followed by chemical derivatization to enhance the volatility and thermal stability of the analyte for GC-MS analysis.

Principle

The method employs a deuterated internal standard, Nadolol-D9, which exhibits similar chemical and physical properties to the analyte, Nadolol. This ensures that any variations during sample preparation and analysis affect both the analyte and the internal standard equally, leading to a highly accurate and precise quantification. Following extraction from the biological matrix, the hydroxyl groups of Nadolol and Nadolol-D9 are silylated to form their respective tris(trimethylsilyl) (TMS) ethers. These derivatives are more volatile and less polar, making them suitable for separation on a gas chromatograph and subsequent detection by a mass spectrometer operating in Selected Ion Monitoring (SIM) mode.

Experimental Protocols

Materials and Reagents
  • Nadolol reference standard

  • Nadolol-D9 internal standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium hydroxide

  • Deionized water

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Human plasma/serum (drug-free)

Instrumentation
  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • GC column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)

  • SPE manifold

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Nadolol and Nadolol-D9 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Nadolol stock solution with methanol to create calibration standards.

  • Internal Standard Working Solution (1 µg/mL): Dilute the Nadolol-D9 stock solution with methanol.

  • Calibration Standards and QC Samples: Spike appropriate volumes of the Nadolol working standard solutions into blank plasma/serum to obtain calibration standards at concentrations ranging from 5 to 500 ng/mL. Prepare QC samples at low, medium, and high concentrations in a similar manner.

Sample Preparation (Solid-Phase Extraction)
  • Precondition SPE Cartridge: Sequentially wash the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: To 1 mL of plasma/serum sample, calibration standard, or QC sample, add 50 µL of the Nadolol-D9 internal standard working solution and vortex. Load the mixture onto the preconditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water followed by 3 mL of 20% methanol in water.

  • Elution: Elute the analytes with 3 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of ethyl acetate.

Derivatization
  • To the reconstituted sample, add 50 µL of BSTFA + 1% TMCS.[1]

  • Cap the vial tightly and heat at 60°C for 30 minutes.[1]

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Parameters
ParameterSetting
Gas Chromatograph
Injection Volume1 µL
Injector Temperature280°C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Program
Initial Temperature180°C, hold for 1 minute
Ramp Rate 120°C/min to 280°C
Hold Time 1Hold at 280°C for 5 minutes
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Transfer Line Temp.280°C
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions (m/z)
Nadolol-3TMSTo be determined empirically. Likely fragments would include the molecular ion and characteristic fragments from the silylated structure.
Nadolol-D9-3TMSTo be determined empirically. Ions will be shifted by +9 m/z compared to the unlabeled Nadolol derivative.

Note: The optimal oven temperature program and SIM ions should be determined empirically during method development and validation.

Quantitative Data Summary

The following table summarizes the performance characteristics of a typical validated GC-MS method for Nadolol.

ParameterResult
Linearity Range5 - 500 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)5 ng/mL
Accuracy (%)
Low QC (15 ng/mL)95.8 - 104.2 %
Mid QC (150 ng/mL)97.1 - 102.5 %
High QC (400 ng/mL)98.3 - 101.9 %
Precision (%RSD)
Intra-day
Low QC (15 ng/mL)< 6.5 %
Mid QC (150 ng/mL)< 4.8 %
High QC (400 ng/mL)< 3.5 %
Inter-day
Low QC (15 ng/mL)< 8.2 %
Mid QC (150 ng/mL)< 6.1 %
High QC (400 ng/mL)< 4.7 %
Recovery (%)
Nadolol> 85 %
Nadolol-D9> 83 %

The data presented in this table is representative and may vary depending on the specific instrumentation and laboratory conditions. A previously published method reported a limit of detection of 1 ng/mL for Nadolol and 0.5 ng/mL for a deuterated analogue in serum.[2] For concentrations below 10 ng/mL, the coefficients of variation were 4% for Nadolol and 2% for the deuterated analogue.[2] At concentrations above 10 ng/mL, the coefficient of variation was 1% for both.[2]

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample (1 mL) Spike_IS Spike with Nadolol-D9 IS Sample->Spike_IS SPE_Load Load onto C18 SPE Cartridge Spike_IS->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute with Methanol SPE_Wash->SPE_Elute Evaporate Evaporate to Dryness SPE_Elute->Evaporate Reconstitute Reconstitute in Ethyl Acetate Evaporate->Reconstitute Add_BSTFA Add BSTFA + 1% TMCS Reconstitute->Add_BSTFA Heat Heat at 60°C for 30 min Add_BSTFA->Heat Inject Inject 1 µL into GC-MS Heat->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (Analyte/IS Ratio vs. Conc.) Integrate->Calibrate Quantify Quantify Nadolol Concentration Calibrate->Quantify

References

Application Notes and Protocols for the Role of Nadolol-d9 in Clinical Trial Sample Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nadolol is a non-selective beta-adrenergic antagonist utilized in the management of hypertension and angina. In clinical trials, accurate quantification of Nadolol in biological matrices such as plasma is critical for pharmacokinetic and pharmacodynamic assessments. The use of a stable isotope-labeled internal standard is best practice for bioanalytical methods to ensure accuracy and precision by correcting for variability during sample processing and analysis. Nadolol-d9, a deuterated analog of Nadolol, serves as an ideal internal standard for the quantification of Nadolol in clinical trial samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] This document provides detailed application notes and protocols for the use of Nadolol-d9 in the bioanalysis of Nadolol.

Role of Nadolol-d9 as an Internal Standard

Stable isotope-labeled (SIL) compounds like Nadolol-d9 are the gold standard for internal standards in quantitative mass spectrometry.[3] The nine deuterium atoms in Nadolol-d9 result in a distinct mass shift of +9 m/z units compared to the unlabeled Nadolol, allowing for its clear differentiation in the mass spectrometer.[3] Since Nadolol-d9 has nearly identical physicochemical properties to Nadolol, it co-elutes chromatographically and experiences similar extraction recovery and ionization efficiency. This allows Nadolol-d9 to effectively compensate for any variations that may occur during sample preparation and analysis, leading to highly reliable and accurate quantification of Nadolol in complex biological matrices.[3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for a validated LC-MS/MS method for the determination of Nadolol in plasma using Nadolol-d9 as an internal standard. The data is compiled from published bioanalytical methods.[1][2][4][5]

Table 1: Linearity and Sensitivity of the Bioanalytical Method

ParameterValue
AnalyteNadolol
Internal StandardNadolol-d9
MatrixRat Plasma
Calibration Curve Range6 - 3000 ng/mL
Correlation Coefficient (r²)> 0.999
Lower Limit of Quantification (LLOQ)6 ng/mL

Table 2: Precision and Accuracy of the Bioanalytical Method

Quality Control (QC) SampleConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ QC6≤ 1585-115≤ 1585-115
Low QC (LQC)18≤ 1585-115≤ 1585-115
Medium QC (MQC)1500≤ 1585-115≤ 1585-115
High QC (HQC)2400≤ 1585-115≤ 1585-115

Note: The acceptance criteria for precision (%CV) is typically ≤15% (≤20% for LLOQ) and for accuracy is within 85-115% (80-120% for LLOQ) of the nominal concentration, in accordance with FDA guidelines.[6]

Table 3: Recovery and Matrix Effect

AnalyteLow QC (ng/mL)Medium QC (ng/mL)High QC (ng/mL)Mean Recovery (%)Matrix Effect (%)
NadololConsistent and reproducibleConsistent and reproducibleConsistent and reproducible~100.6Not significant
Nadolol-d9Consistent and reproducibleConsistent and reproducibleConsistent and reproducibleConsistentNot significant

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

1.1. Stock Solutions:

  • Prepare a primary stock solution of Nadolol at a concentration of 1 mg/mL in methanol.

  • Prepare a primary stock solution of Nadolol-d9 (Internal Standard, IS) at a concentration of 1 mg/mL in methanol.

  • Store stock solutions at 2-8°C.

1.2. Working Solutions:

  • Prepare working standard solutions of Nadolol by serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations for spiking into the biological matrix.

  • Prepare a working solution of Nadolol-d9 at an appropriate concentration (e.g., 100 ng/mL) in a 50:50 mixture of acetonitrile and water.

1.3. Calibration Standards (CS):

  • Prepare a series of calibration standards by spiking the appropriate working standard solutions of Nadolol into blank plasma to achieve final concentrations covering the desired analytical range (e.g., 6, 20, 50, 100, 500, 1000, 2000, 3000 ng/mL).

1.4. Quality Control (QC) Samples:

  • Prepare QC samples at a minimum of four concentration levels: LLOQ, low, medium, and high (e.g., 6, 18, 1500, and 2400 ng/mL) by spiking blank plasma with the Nadolol working solutions. QC samples should be prepared from a separate weighing of the reference standard than that used for the calibration standards.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 100 µL of plasma sample (unknown, CS, or QC) into a clean microcentrifuge tube.

  • Add 25 µL of the Nadolol-d9 working solution (internal standard) to each tube and vortex briefly.

  • Add 1 mL of ethyl acetate to each tube.

  • Vortex mix for 10 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Transfer the upper organic layer (approximately 900 µL) to a new set of clean tubes.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex for 1 minute to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Table 4: Chromatographic Conditions

ParameterCondition
HPLC SystemAgilent 1200 Series or equivalent
ColumnAgilent Zorbax XDB C18 (150 mm × 4.6 mm, 3.5 µm)
Column Temperature30°C
Mobile PhaseA: 10 mM Ammonium Formate in WaterB: Acetonitrile
GradientIsocratic: 20% A : 80% B
Flow Rate0.5 mL/min
Injection Volume15 µL
Total Run Time2.5 minutes

Table 5: Mass Spectrometric Conditions

ParameterCondition
Mass SpectrometerAB Sciex API 4000 or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)
Ion Spray Voltage5500 V
Temperature550°C
Curtain Gas30 psi
Collision Gas8 psi
Nebulizer Gas (Gas 1)50 psi
Turbo Gas (Gas 2)50 psi

Table 6: MRM Transitions and Compound-Dependent Parameters

CompoundQ1 Mass (m/z)Q3 Mass (m/z)Declustering Potential (DP) (V)Entrance Potential (EP) (V)Collision Energy (CE) (V)Collision Cell Exit Potential (CXP) (V)
Nadolol310.20254.10100102410
Nadolol-d9 (IS)319.20255.00100102410

Mandatory Visualizations

Bioanalytical Workflow for Nadolol Quantification

Bioanalytical_Workflow cluster_pre_analysis Pre-Analytical Phase cluster_analysis Analytical Phase cluster_post_analysis Post-Analytical Phase Sample_Receipt Sample Receipt (Plasma) Sample_Login Sample Login & Storage (-80°C) Sample_Receipt->Sample_Login Sample_Thawing Sample Thawing Sample_Login->Sample_Thawing Standard_Prep Preparation of Standards & QCs IS_Spiking Internal Standard (Nadolol-d9) Spiking Standard_Prep->IS_Spiking Sample_Thawing->IS_Spiking Extraction Liquid-Liquid Extraction IS_Spiking->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing & Integration LC_MS_Analysis->Data_Processing Concentration_Calc Concentration Calculation Data_Processing->Concentration_Calc Data_Review Data Review & QC Check Concentration_Calc->Data_Review Report_Generation Report Generation Data_Review->Report_Generation

Caption: Workflow for the bioanalysis of Nadolol in clinical trial samples.

Logical Relationship of Method Validation

Method_Validation Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Intra & Inter-day) Validation->Precision Recovery Extraction Recovery Validation->Recovery Matrix_Effect Matrix Effect Validation->Matrix_Effect Stability Stability (Freeze-thaw, Bench-top, etc.) Validation->Stability

Caption: Key parameters for bioanalytical method validation.

Conclusion

The use of Nadolol-d9 as an internal standard in LC-MS/MS assays provides a robust, sensitive, and specific method for the quantitative analysis of Nadolol in clinical trial samples. The detailed protocols and validation data presented in these application notes offer a comprehensive guide for researchers and drug development professionals to implement this methodology, ensuring high-quality data for pharmacokinetic assessments and regulatory submissions.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Ion Suppression in Nadolol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming ion suppression during the analysis of Nadolol using Nadolol D9 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in Nadolol analysis?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (Nadolol) in the mass spectrometer's ion source.[1][2] This interference leads to a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[3][4] In bioanalytical methods, endogenous components like salts, proteins, and lipids are common causes of ion suppression.[5][6]

Q2: How does using this compound help in overcoming ion suppression?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Nadolol. The most effective way to correct for ion suppression is to use a stable isotope-labeled internal standard.[4] Since this compound is structurally and chemically almost identical to Nadolol, it co-elutes and experiences the same degree of ion suppression.[4] By measuring the peak area ratio of Nadolol to this compound, the variability caused by ion suppression can be normalized, leading to more accurate and reliable quantification.[4]

Q3: What are the typical signs of ion suppression in my LC-MS/MS data for Nadolol?

A3: Signs of ion suppression can include:

  • Poor reproducibility of analyte response between samples.

  • A significant decrease in analyte signal when comparing a sample spiked in matrix to a sample in a clean solvent.[3]

  • Inconsistent internal standard recovery across different samples.

  • A drop in the baseline signal during a post-column infusion experiment when a blank matrix sample is injected.[3][7]

Q4: Besides using this compound, what other strategies can I employ to minimize ion suppression?

A4: Several strategies can be used to mitigate ion suppression:[1]

  • Effective Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can remove interfering matrix components before analysis.[2]

  • Chromatographic Separation: Optimizing the HPLC method to separate Nadolol from co-eluting matrix components is crucial.[2]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering substances, though this may also decrease the analyte signal.[4]

  • Modification of Mobile Phase: Adjusting the mobile phase composition can alter the elution profile of interfering compounds.[5]

  • Changing Ionization Mode: In some cases, switching from positive to negative ionization mode (or vice-versa) can reduce interference.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Nadolol signal intensity and poor peak shape. Ion suppression from the sample matrix.1. Ensure proper sample cleanup using SPE or LLE to remove matrix interferences. 2. Optimize chromatographic conditions to separate Nadolol from the suppression zone.[7] 3. Verify that this compound is being used correctly to normalize the signal.
Inconsistent results between replicate injections. Variable ion suppression across different samples.1. Improve the consistency of the sample preparation method. 2. Perform a post-column infusion experiment to identify the region of ion suppression and adjust the chromatography to move the Nadolol peak away from it.[3]
High variability in this compound peak area. Significant and variable matrix effects affecting the internal standard.1. Re-evaluate the sample preparation procedure to ensure more effective removal of interfering compounds. 2. Consider matrix-matched calibration standards to compensate for consistent matrix effects.[4]
Nadolol peak is not detected at the expected concentration. Severe ion suppression completely quenching the analyte signal.1. Dilute the sample to reduce the concentration of matrix components.[4] 2. Enhance the sample cleanup procedure significantly.[5] 3. Check the mass spectrometer settings and ensure they are optimized for Nadolol detection.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is based on a validated method for Nadolol quantification in rat plasma.[8][9][10]

  • To 100 µL of plasma sample in a microcentrifuge tube, add 25 µL of this compound internal standard working solution.

  • Vortex the mixture for 30 seconds.

  • Add 1 mL of ethyl acetate as the extraction solvent.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute and inject into the LC-MS/MS system.

LC-MS/MS Method for Nadolol Analysis

The following parameters are adapted from a published method for the determination of Nadolol in plasma.[8][9][10]

Parameter Condition
HPLC System Agilent or equivalent
Column Agilent Zorbax XDB C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A: 10 mM Ammonium Formate; B: Acetonitrile (20:80 v/v)
Flow Rate 0.5 mL/min
Injection Volume 15 µL
Column Temperature 30°C
Run Time 2.5 minutes
Mass Spectrometer Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Nadolol: 310.20 → 254.10; this compound: 319.20 → 255.00

Visualizations

IonSuppressionWorkflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample (Nadolol + Matrix) Add_IS Add this compound (IS) Plasma->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evap_Recon Evaporate & Reconstitute Extraction->Evap_Recon HPLC HPLC Separation Evap_Recon->HPLC IonSource Ion Source (ESI+) HPLC->IonSource Co-elution of Nadolol, This compound, and Matrix MassSpec Mass Spectrometer (MRM Detection) IonSource->MassSpec Ion Suppression Occurs Here Quantification Quantification (Peak Area Ratio) MassSpec->Quantification Nadolol & this compound signals equally suppressed Result Accurate Result Quantification->Result

Caption: Workflow for Nadolol analysis highlighting the point of ion suppression.

CompensationMechanism cluster_signals Signal in Ion Source cluster_output Detector Output Nadolol_Signal Nadolol Signal Suppressed_Nadolol Suppressed Nadolol Signal Nadolol_Signal->Suppressed_Nadolol IS_Signal This compound Signal Suppressed_IS Suppressed this compound Signal IS_Signal->Suppressed_IS Matrix Matrix Components Matrix->Nadolol_Signal suppresses Matrix->IS_Signal suppresses Ratio Ratio (Nadolol / this compound) Remains Constant Suppressed_Nadolol->Ratio Suppressed_IS->Ratio

Caption: How this compound compensates for ion suppression.

References

Improving peak shape and resolution for Nadolol and Nadolol D9.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nadolol and Nadolol D9 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during chromatographic analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Why am I observing poor peak shape (tailing) for Nadolol and this compound?

Peak tailing for Nadolol, a basic compound, is often attributed to strong interactions between the analyte and residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2] This can be mitigated by optimizing several experimental parameters.

  • Mobile Phase pH: Operating at a lower pH (around 3) can suppress the ionization of silanol groups, thereby reducing undesirable ionic interactions with the protonated Nadolol molecule.[1]

  • Mobile Phase Additives: The addition of a competing base, such as triethylamine (TEA), to the mobile phase can block the active silanol sites and improve peak symmetry.[1]

  • Column Choice: Employing a well-end-capped column or a column with a stationary phase designed for basic compounds can significantly reduce peak tailing.[2]

Troubleshooting Flowchart for Peak Tailing

G start Start: Peak Tailing Observed check_ph Is Mobile Phase pH Optimized for Basic Compounds (e.g., pH 3)? start->check_ph adjust_ph Adjust Mobile Phase to Lower pH (e.g., with 0.1% Formic Acid) check_ph->adjust_ph No check_additive Is a Competing Base (e.g., TEA) in the Mobile Phase? check_ph->check_additive Yes adjust_ph->check_additive add_additive Incorporate an Amine Modifier (e.g., 0.1% TEA) check_additive->add_additive No check_column Are You Using a High-Purity, Well-End-Capped Column? check_additive->check_column Yes add_additive->check_column change_column Switch to a Column Designed for Basic Analytes or with a Different Stationary Phase check_column->change_column No end End: Improved Peak Shape check_column->end Yes change_column->end

A troubleshooting workflow for addressing peak tailing of Nadolol.

2. What is causing peak splitting for my Nadolol analysis?

Peak splitting can arise from several factors, which can be broadly categorized as either chromatographic/instrumental issues or sample/method-related problems.[3][4][5]

  • If all peaks in the chromatogram are splitting: This typically points to a problem before the separation occurs.[5]

    • Blocked Column Frit: Particulates from the sample or mobile phase can clog the inlet frit, leading to a disturbed flow path.[4][5]

    • Column Void: A void at the head of the column can cause the sample to spread unevenly before entering the stationary phase.[3][5]

  • If only the Nadolol peak is splitting: This suggests an issue specific to the analyte or its interaction with the system.[3][5][6]

    • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can lead to peak distortion.[2][7]

    • Co-elution: The split peak may actually be two closely eluting compounds, such as Nadolol stereoisomers, if the method lacks sufficient resolution.[4][5]

3. How can I improve the resolution between Nadolol stereoisomers?

Nadolol has four stereoisomers, and their separation often requires specialized chiral chromatography.[8][9][10][11]

  • Chiral Stationary Phases (CSPs): The use of columns with chiral stationary phases is essential for resolving enantiomers. Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives, have proven effective for separating Nadolol stereoisomers.[8][11][12]

  • Mobile Phase Optimization: The composition of the mobile phase, including the organic modifier (e.g., ethanol, isopropanol) and additives (e.g., diethylamine), plays a crucial role in achieving optimal chiral separation.[9][10]

Experimental Protocols and Data

LC-MS/MS Method for Nadolol in Plasma

This protocol is adapted from a validated method for the quantification of Nadolol in rat plasma using this compound as the internal standard.[13]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma, add 25 µL of this compound internal standard solution.

  • Add 1 mL of ethyl acetate and vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

ParameterCondition
Column Agilent Zorbax XDB C18 (150 mm × 4.6 mm, 3.5 µm)[13]
Mobile Phase 10 mM Ammonium Formate : Acetonitrile (20:80, v/v)[13]
Flow Rate 0.5 mL/min[13]
Injection Volume 15 µL[13]
Column Temperature 30°C[13]
Run Time 2.5 min[13]

3. Mass Spectrometric Conditions

ParameterNadololThis compound (IS)
Ionization Mode ESI PositiveESI Positive
MRM Transition m/z 310.20 → 254.10[13]m/z 319.20 → 255.00[13]

Experimental Workflow for LC-MS/MS Analysis

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound Internal Standard plasma->add_is lle Liquid-Liquid Extraction (Ethyl Acetate) add_is->lle evap Evaporate to Dryness lle->evap recon Reconstitute in Mobile Phase evap->recon inject Inject Sample recon->inject hplc HPLC Separation (C18 Column) inject->hplc msms MS/MS Detection (MRM) hplc->msms quant Quantification msms->quant

A typical workflow for the bioanalysis of Nadolol using LC-MS/MS.

Chiral Separation of Nadolol Stereoisomers

The following conditions have been reported for the successful chiral separation of Nadolol's four stereoisomers.[14]

ParameterCondition
Column Chiralcel OD (250 × 4.6 mm, 10 µm)[14]
Mobile Phase Hexane : Ethanol : Diethylamine : Acetic Acid (86:14:0.3:0.3, v/v/v/v)[14]
Flow Rate 0.7 mL/min[14]
Temperature 25 ± 1°C[14]
Detection UV at 220 nm[14]

This method was shown to be precise, selective, accurate, and robust for the determination of Nadolol stereoisomers in capsules.[14]

References

Technical Support Center: Matrix Effects in the LC-MS/MS Analysis of Nadolol and Nadolol D9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Nadolol and its deuterated internal standard, Nadolol D9.

Troubleshooting Guide

Issue: Inconsistent or Inaccurate Results for Nadolol Quantification

Question: My calibration curves are non-linear, and the accuracy and precision of my quality control (QC) samples are outside the acceptable limits as defined by bioanalytical method validation guidelines.[1][2] What could be the cause?

Answer: A primary suspect for such issues in LC-MS/MS bioanalysis is the presence of matrix effects.[3][4][5] Matrix effects, such as ion suppression or enhancement, occur when co-eluting endogenous components from the biological matrix (e.g., plasma, urine) interfere with the ionization of the analyte and internal standard in the mass spectrometer's ion source.[4][6][7] This can lead to erroneous quantification.[8]

Troubleshooting Workflow for Matrix Effects:

MatrixEffectTroubleshooting cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Matrix Effect Assessment cluster_3 Mitigation Strategies cluster_4 Verification start Inconsistent/Inaccurate Nadolol Quantification check_is Review this compound (IS) Response start->check_is check_chrom Evaluate Chromatography start->check_chrom pci Perform Post-Column Infusion check_is->pci IS response variable check_chrom->pci Co-elution observed sa Perform Standard Addition pci->sa Matrix effect confirmed optimize_sample_prep Optimize Sample Preparation (e.g., SPE, LLE) sa->optimize_sample_prep optimize_chrom Optimize Chromatography (e.g., gradient, column) sa->optimize_chrom dilute Dilute Sample sa->dilute revalidate Re-validate Method optimize_sample_prep->revalidate optimize_chrom->revalidate dilute->revalidate

Caption: Troubleshooting workflow for addressing matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of Nadolol?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting substances from the sample matrix.[4][5] In the analysis of Nadolol from biological samples like plasma or urine, endogenous compounds such as salts, lipids, and proteins can suppress or enhance the Nadolol signal in the mass spectrometer's ion source.[6][9] This interference can lead to inaccurate and imprecise quantification.[3]

Q2: How does using this compound as an internal standard help with matrix effects?

A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the most effective way to compensate for matrix effects.[10][11] Because this compound is structurally and chemically almost identical to Nadolol, it experiences nearly the same degree of ion suppression or enhancement.[10] Consequently, the ratio of the analyte signal to the internal standard signal should remain constant, allowing for accurate quantification even in the presence of matrix effects.[10] However, it's important to note that significant differences in retention times between the analyte and the SIL-IS, sometimes caused by the deuterium isotope effect, can lead to differential matrix effects and affect accuracy.[12]

Q3: My results are still inconsistent even with the use of this compound. What should I do?

A3: If you are still observing issues, consider the following:

  • Chromatographic Separation: Ensure that Nadolol and this compound are co-eluting and are chromatographically separated from the regions of significant ion suppression. A post-column infusion experiment can help identify these regions.[7]

  • Sample Preparation: Your sample cleanup may be insufficient. More rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help remove interfering matrix components.[11][13]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[11] However, ensure that the diluted Nadolol concentration remains above the lower limit of quantification (LLOQ).

  • Matrix-Matched Calibrators: Preparing calibration standards and QCs in the same biological matrix as your study samples can help compensate for consistent matrix effects.[11]

Q4: How can I quantitatively assess the matrix effect in my Nadolol assay?

A4: The matrix factor (MF) can be calculated to quantitatively assess the extent of the matrix effect. This is typically done by comparing the peak area of an analyte in a post-extraction spiked sample (blank matrix extract spiked with analyte) to the peak area of the analyte in a neat solution at the same concentration.

Matrix Effect Data Summary (Illustrative)

AnalyteMatrixSample PreparationMatrix Factor (MF)IS-Normalized MFObservation
NadololHuman PlasmaProtein Precipitation0.750.98Ion suppression observed for Nadolol, but compensated by this compound.
NadololHuman PlasmaSolid-Phase Extraction0.921.01Minimal ion suppression after SPE cleanup.
NadololUrineDilute-and-Shoot0.600.95Significant ion suppression, largely corrected by the internal standard.

Note: These are illustrative values. The actual matrix effect will depend on the specific method parameters and the biological lot.

Experimental Protocols

Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects

This experiment helps to identify the regions in the chromatogram where ion suppression or enhancement occurs.

Methodology:

  • Setup: A syringe pump is used to continuously infuse a standard solution of Nadolol (at a concentration that gives a stable and moderate signal) into the LC flow post-column via a T-connector.

  • LC-MS/MS System: The LC-MS/MS system is operated under the established chromatographic conditions for the Nadolol assay.

  • Injection: A blank, extracted matrix sample (e.g., plasma extract without Nadolol or this compound) is injected onto the LC column.

  • Data Acquisition: The mass spectrometer monitors the signal of the infused Nadolol.

  • Analysis: The resulting chromatogram will show a stable baseline signal from the infused standard. Any dips in the baseline indicate regions of ion suppression, while any peaks indicate ion enhancement caused by co-eluting matrix components.[7][14]

Protocol 2: Standard Addition for Quantitative Assessment and Correction

The method of standard addition can be used to accurately quantify Nadolol in a complex matrix, especially when a suitable blank matrix is unavailable.[15][16][17]

Methodology:

  • Sample Aliquots: Prepare several identical aliquots of the unknown sample.

  • Spiking: To each aliquot (except for one, which will be the unspiked sample), add a known, increasing amount of a Nadolol standard solution.

  • Internal Standard: Add a constant amount of this compound to all aliquots.

  • Analysis: Analyze all the prepared samples using the LC-MS/MS method.

  • Calibration Curve: Plot the measured peak area ratio (Nadolol/Nadolol D9) against the concentration of the added Nadolol standard.

  • Extrapolation: The absolute value of the x-intercept of the resulting linear regression line will be the concentration of Nadolol in the original, unspiked sample.[17]

References

Technical Support Center: Optimizing MS/MS Transitions for Nadolol and Nadolol D9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Nadolol and its deuterated internal standard, Nadolol D9, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the recommended precursor and product ions for Nadolol and this compound in MS/MS analysis?

A1: The most commonly used multiple reaction monitoring (MRM) transitions for Nadolol and its deuterated internal standard, this compound, are summarized in the table below. These transitions are selected for their high selectivity and sensitivity in biological matrices.[1]

Q2: How can I optimize the collision energy (CE) and declustering potential (DP) for Nadolol and this compound?

A2: While specific optimal values for CE and DP can vary between different mass spectrometer models and even individual instruments, the general approach to optimization involves infusing a standard solution of Nadolol or this compound into the mass spectrometer and performing a parameter ramp.

  • Collision Energy (CE) Optimization: The collision energy is ramped across a range of voltages while monitoring the intensity of the desired product ion. The voltage that produces the highest and most stable signal is selected as the optimal CE.

  • Declustering Potential (DP) Optimization: The declustering potential is optimized to efficiently desolvate the ions and prevent the formation of clusters as they enter the mass spectrometer. A similar ramping procedure is followed, where the DP is varied to find the value that maximizes the precursor ion signal without causing in-source fragmentation.

Q3: What is a suitable internal standard for Nadolol analysis?

A3: this compound is the recommended stable isotope-labeled internal standard for the quantitative analysis of Nadolol.[1] Its chemical properties and ionization efficiency are very similar to Nadolol, which helps to correct for variations in sample preparation, chromatography, and instrument response.

Q4: What is the expected fragmentation pattern for Nadolol?

A4: The fragmentation of Nadolol in the collision cell of a mass spectrometer typically involves the cleavage of the side chain. The product ion at m/z 254.1 is a result of the loss of the tert-butylamine group and subsequent rearrangement. A proposed fragmentation pathway is illustrated in the diagram below.

Troubleshooting Guides

This section addresses common issues that may be encountered during the LC-MS/MS analysis of Nadolol.

ProblemPossible CausesRecommended Solutions
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH. - Column degradation. - Sample solvent mismatch with the mobile phase.- Adjust the mobile phase pH to be at least 2 units away from the pKa of Nadolol (~9.5). The use of a basic mobile phase can improve peak shape. - Use a new column or flush the existing column with a strong solvent. - Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase.
Low Sensitivity or No Signal - Suboptimal MS/MS parameters (CE, DP). - Ion suppression from the sample matrix. - Inefficient sample extraction. - Instrument contamination.- Re-optimize the collision energy and declustering potential. - Improve sample cleanup to remove interfering matrix components. Consider alternative extraction techniques like solid-phase extraction (SPE). - Evaluate and optimize the liquid-liquid extraction protocol (e.g., solvent type, pH). - Clean the ion source and other relevant parts of the mass spectrometer.
High Background Noise - Contaminated mobile phase or solvents. - Leaks in the LC system. - Contaminated sample vials or caps.- Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. - Check for and fix any leaks in the LC system. - Use new, clean sample vials and caps.
Inconsistent Results (Poor Precision and Accuracy) - Inconsistent sample preparation. - Instability of the analyte in the matrix or prepared samples. - Fluctuations in instrument performance.- Ensure consistent and precise execution of the sample preparation protocol. - Investigate the stability of Nadolol under the storage and analysis conditions. - Perform regular system suitability tests and calibrations to monitor instrument performance.
Carryover - Adsorption of Nadolol to surfaces in the LC system. - Insufficient needle wash.- Use a stronger needle wash solution containing a high percentage of organic solvent and potentially a small amount of acid or base. - Optimize the injection sequence to include blank injections after high-concentration samples.

Quantitative Data Summary

The following tables summarize the key quantitative data for the analysis of Nadolol and this compound.

Table 1: Optimized MS/MS Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
Nadolol310.2254.2Positive
This compound319.2255.0Positive

Note: The optimal collision energy and declustering potential should be determined empirically for the specific instrument being used.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is a common method for extracting Nadolol from plasma samples.

  • To 100 µL of plasma sample in a polypropylene tube, add 25 µL of this compound internal standard working solution.

  • Vortex the sample for 30 seconds.

  • Add 1 mL of ethyl acetate.

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for analysis.

Reversed-Phase Liquid Chromatography

This protocol describes a typical set of conditions for the chromatographic separation of Nadolol.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.

  • Mobile Phase A: 10 mM Ammonium Formate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Isocratic elution with a typical ratio of 20:80 (A:B) is often effective.[1]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Visualizations

Caption: Proposed fragmentation pathway of Nadolol.

experimental_workflow sp Sample Preparation (Liquid-Liquid Extraction) lc LC Separation (Reversed-Phase) sp->lc ms MS/MS Detection (MRM Mode) lc->ms da Data Analysis ms->da

Caption: General experimental workflow for Nadolol analysis.

References

Minimizing isotopic cross-contribution between Nadolol and Nadolol D9.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isotopic cross-contribution between Nadolol and its stable isotope-labeled internal standard (SIL-IS), Nadolol D9, during quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-contribution and why is it a concern in Nadolol analysis?

A1: Isotopic cross-contribution, or crosstalk, refers to the interference where the signal from the naturally abundant heavy isotopes of Nadolol contributes to the signal of the this compound internal standard, or vice-versa. Nadolol's molecular formula (C₁₇H₂₇NO₄) means that a small percentage of molecules will naturally contain heavier isotopes (e.g., ¹³C, ²H, ¹⁵N, ¹⁸O), resulting in a mass spectrum with peaks at M+1, M+2, etc., relative to the monoisotopic mass. If the mass difference between Nadolol and this compound is not sufficient, or if there are impurities, these isotopic peaks from a high concentration analyte can overlap with the mass of the internal standard, leading to an artificially inflated internal standard signal and consequently, inaccurate quantification of Nadolol.[1][2]

Q2: What are the primary causes of isotopic cross-contribution between Nadolol and this compound?

A2: The two main causes are:

  • Natural Isotopic Abundance: The inherent presence of heavy isotopes in unlabeled Nadolol can lead to a signal at the mass-to-charge ratio (m/z) of this compound, especially at high Nadolol concentrations.

  • Isotopic Purity of the Internal Standard: Commercially available this compound may contain a small percentage of unlabeled Nadolol (D0) or partially deuterated variants.[3] This impurity will directly contribute to the analyte signal.

Q3: How can I assess the level of isotopic cross-contribution in my assay?

A3: A systematic assessment should be performed during method development and validation. This involves analyzing samples containing high concentrations of the analyte without the internal standard and samples containing only the internal standard.[1] A detailed protocol for this assessment is provided in the "Experimental Protocols" section of this guide.

Q4: What are the acceptable limits for isotopic cross-contribution?

A4: According to regulatory guidelines, such as those from the FDA and EMA, the response of an interfering component should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and 5% for the internal standard.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of Nadolol and this compound.

Problem Potential Cause Troubleshooting Steps & Solutions
Inaccurate quantification at high Nadolol concentrations. Isotopic contribution from high concentrations of Nadolol to the this compound channel.1. Assess Contribution: Analyze the highest calibration standard (ULOQ) without the internal standard and monitor the this compound MRM transition to quantify the crosstalk.[1] 2. Optimize Chromatography: Improve the chromatographic separation between Nadolol and any potential interfering peaks. 3. Adjust IS Concentration: Increasing the concentration of the internal standard can sometimes mitigate the effect of crosstalk from high-concentration analyte samples.[3]
Poor linearity of the calibration curve, especially at the lower end. Contribution from isotopic impurities in the this compound internal standard to the Nadolol analyte channel.1. Verify IS Purity: Analyze a solution of only this compound to check for the presence of unlabeled Nadolol. Commercial standards often report purity levels greater than 95-97%.[5] 2. Lower IS Concentration: Reduce the concentration of the internal standard to a level that is sufficient for accurate peak integration but minimizes its contribution to the analyte signal.
Retention time shift between Nadolol and this compound. Chromatographic isotope effect, which is more common with deuterium-labeled standards in reversed-phase chromatography.[1]1. Optimize Chromatography: Adjust the mobile phase composition, gradient profile, or column temperature to minimize the separation between the two compounds. 2. Consider Alternative IS: If the shift is significant and impacts data quality, consider using a ¹³C or ¹⁵N labeled internal standard, which is less prone to this effect.[6]
High background noise in the mass spectrometer. Contaminated mobile phase, LC system, or ion source. Matrix effects from the biological sample.1. Use High-Purity Solvents: Ensure all solvents and reagents are of high purity (e.g., LC-MS grade). 2. System Maintenance: Regularly flush the LC system and clean the ion source components as per the manufacturer's recommendations.[2] 3. Optimize Sample Preparation: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.

Data Presentation

Table 1: Recommended MRM Transitions for Nadolol and this compound
CompoundPrecursor Ion (m/z)Product Ion (m/z)
Nadolol310.20254.10
This compound319.20255.00
Data sourced from a validated HPLC-MS/MS method.[1][7][8]

Experimental Protocols

Protocol 1: Assessment of Isotopic Cross-Contribution

This protocol is designed to quantify the level of interference between Nadolol and this compound.

1. Preparation of Solutions:

  • Prepare a stock solution of Nadolol.

  • Prepare a stock solution of this compound.

  • Prepare a series of calibration standards of Nadolol in the appropriate biological matrix (e.g., human plasma).

  • Prepare a quality control (QC) sample at the Upper Limit of Quantification (ULOQ).

2. Experiment 1: Analyte Contribution to SIL-IS Channel:

  • Take an aliquot of the ULOQ sample.

  • Spike with a blank solution (instead of the this compound solution).

  • Process and extract the sample according to your bioanalytical method.

  • Inject the extracted sample into the LC-MS/MS system.

  • Monitor both the MRM transition for Nadolol and this compound.

  • Calculation:

    The contribution should be ≤ 5% of the internal standard response at the LLOQ.[4]

3. Experiment 2: SIL-IS Contribution to Analyte Channel:

  • Prepare a sample containing only this compound at the working concentration in the biological matrix.

  • Process and extract the sample.

  • Inject the extracted sample into the LC-MS/MS system.

  • Monitor both the MRM transition for Nadolol and this compound.

  • Calculation:

    The contribution should be ≤ 20% of the analyte response at the LLOQ.[4]

Protocol 2: Optimization of Collision Energy

Optimizing the collision energy (CE) is crucial for maximizing the signal of the desired product ion while minimizing potential crosstalk.

1. Analyte and Internal Standard Infusion:

  • Prepare separate solutions of Nadolol and this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infuse each solution individually into the mass spectrometer using a syringe pump.

2. Product Ion Scan:

  • Perform a product ion scan for each precursor ion (m/z 310.2 for Nadolol and m/z 319.2 for this compound) to identify the most abundant and specific product ions.

3. Collision Energy Ramp:

  • For the selected MRM transitions, perform a collision energy ramp experiment. This involves systematically varying the CE voltage and monitoring the intensity of the product ion.

  • Plot the product ion intensity as a function of the collision energy.

  • The optimal CE is typically the value that produces the highest signal intensity.[9] It is advisable to choose a CE value on a plateau of the curve to ensure robustness.

Mandatory Visualization

Isotopic_Crosstalk_Assessment cluster_0 Experiment 1: Analyte to IS Contribution cluster_1 Experiment 2: IS to Analyte Contribution ULOQ_Analyte Prepare ULOQ Nadolol Sample Spike_Blank Spike with Blank Solution ULOQ_Analyte->Spike_Blank No IS Added Extract_1 Extract Sample Spike_Blank->Extract_1 Analyze_1 LC-MS/MS Analysis (Monitor Both Channels) Extract_1->Analyze_1 Calculate_1 Calculate % Contribution to IS Signal Analyze_1->Calculate_1 IS_Only Prepare this compound Sample (Working Conc.) Extract_2 Extract Sample IS_Only->Extract_2 Analyze_2 LC-MS/MS Analysis (Monitor Both Channels) Extract_2->Analyze_2 Calculate_2 Calculate % Contribution to Analyte Signal Analyze_2->Calculate_2

Caption: Workflow for assessing isotopic cross-contribution.

Troubleshooting_Workflow Start Inaccurate Quantification of Nadolol Check_High_Conc Problem at High Concentrations? Start->Check_High_Conc Check_Low_Conc Problem at Low Concentrations? Check_High_Conc->Check_Low_Conc No Assess_Analyte_Contrib Assess Analyte to IS Contribution Check_High_Conc->Assess_Analyte_Contrib Yes Assess_IS_Purity Assess IS Purity (IS to Analyte Contribution) Check_Low_Conc->Assess_IS_Purity Yes Optimize_Chroma Optimize Chromatography Check_Low_Conc->Optimize_Chroma No Assess_Analyte_Contrib->Optimize_Chroma Adjust_IS_Conc Adjust IS Concentration Assess_IS_Purity->Adjust_IS_Conc End Accurate Quantification Optimize_Chroma->End Adjust_IS_Conc->End

Caption: A logical workflow for troubleshooting inaccurate Nadolol quantification.

References

Technical Support Center: Troubleshooting Nadolol D9 Internal Standard Calibration Curve Issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting calibration curve issues related to the use of Nadolol D9 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems encountered during quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound as an internal standard?

This compound is a stable isotope-labeled (SIL) internal standard for Nadolol. In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound with similar physicochemical properties to the analyte of interest.[1] It is added at a constant concentration to all samples, including calibration standards and quality controls.[1] The primary role of this compound is to compensate for variability that may occur during sample preparation, extraction, injection volume differences, and instrument response fluctuations.[2][3] By normalizing the response of the analyte (Nadolol) to the response of the internal standard (this compound), the precision and accuracy of the quantitative results are significantly improved.[4]

Q2: My calibration curve for Nadolol has poor linearity (r² < 0.99). What are the potential causes when using this compound?

Poor linearity in your calibration curve can stem from several factors. When using a deuterated internal standard like this compound, common culprits include:

  • Isotopic Purity of this compound: The presence of unlabeled Nadolol as an impurity in the this compound standard can lead to an overestimation of the analyte concentration, particularly at lower concentrations, causing a positive bias in the results.[2][4]

  • Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of the analyte and/or the internal standard, leading to inconsistent responses across the calibration range.[5][6] Even with a SIL internal standard, differential matrix effects can occur.[7]

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, resulting in a non-linear response.[8]

  • Suboptimal MS/MS Conditions: Inappropriate collision energy or other mass spectrometer parameters can lead to in-source fragmentation of the internal standard, potentially causing interference with the analyte signal.[4]

Q3: I'm observing high variability in the this compound internal standard response across my analytical run. What should I investigate?

Excessive variability in the internal standard response can indicate issues with the analytical method.[1] Key areas to investigate include:

  • Inconsistent Sample Preparation: Errors such as incorrect or inconsistent spiking of the this compound solution are a common source of variability.[1] Ensure thorough mixing of the internal standard with the biological matrix.[9]

  • Variable Extraction Recovery: Inefficient or inconsistent extraction of Nadolol and this compound from the biological matrix can lead to variable responses.[1]

  • Instrument Performance: Fluctuations in instrument performance, such as inconsistent injection volumes, detector drift, or issues with the autosampler, can contribute to internal standard variability.[1][9]

  • Stability of this compound: Deuterium atoms on the internal standard can potentially exchange with hydrogen atoms from the solvent (a phenomenon known as back-exchange), especially at certain pH values.[4] This can alter the concentration of the deuterated standard over time. It's also important to consider the overall stability of Nadolol in the biological matrix.[10]

Q4: My quality control (QC) samples are failing, showing high %CV and/or inaccurate concentrations. How can this compound be a contributing factor?

Failing QC samples are a critical indicator of a problem in your assay. When using this compound, consider these possibilities:

  • Purity of the Internal Standard: As mentioned, impurities in the this compound can lead to inaccurate quantification.[2] It is recommended to use an internal standard with high chemical (>99%) and isotopic (≥98%) purity.[2]

  • Analyte Contribution from Internal Standard: The internal standard solution should be checked for any contribution to the analyte signal, which should not exceed 5% of the lower limit of quantification (LLOQ) sample response.

  • Matrix Effects: If the matrix effect is not consistent between the calibration standards and the QC samples, it can lead to inaccurate results.[5]

  • Cross-talk: Ensure that the mass-to-charge ratio (m/z) of this compound is sufficiently shifted from the natural isotopic distribution of Nadolol to prevent analytical interference.[2]

Troubleshooting Guides

Issue 1: Poor Calibration Curve Linearity
Potential Cause Troubleshooting Steps
Isotopic Impurity in this compound 1. Inject a high concentration of the this compound solution alone to check for any signal at the Nadolol mass transition.[4] 2. Review the Certificate of Analysis (CoA) for the stated isotopic purity.[4] 3. If significant unlabeled analyte is detected, contact the supplier for a higher purity batch.[4]
Matrix Effects 1. Improve sample preparation methods (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering matrix components.[5] 2. Evaluate different chromatographic conditions to separate the analyte and internal standard from co-eluting matrix components. 3. Perform a post-column infusion experiment to identify regions of ion suppression or enhancement.[11]
Detector Saturation 1. Reduce the injection volume for high-concentration standards.[8] 2. Dilute the high-concentration standards.[8] 3. Use a less abundant product ion for quantification at the higher end of the curve.
Issue 2: High Variability in this compound Response
Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation 1. Review and standardize the internal standard spiking procedure. Ensure accurate and consistent volumes are added. 2. Ensure vigorous and consistent vortexing/mixing after adding the internal standard to each sample.[9]
Instrument Instability 1. Check the autosampler for precision and accuracy of injection volumes. 2. Monitor for any drift in the mass spectrometer's detector response over the course of the run. 3. Ensure the LC system is delivering a stable and consistent flow rate.
Isotopic Back-Exchange 1. Incubate the this compound solution in the sample diluent and mobile phase for a time equivalent to the analytical run and re-inject to see if the signal of the unlabeled analyte increases.[4] 2. Choose a deuterated standard where the labels are on chemically stable positions of the molecule (e.g., aromatic rings).[4]

Experimental Protocols

Protocol 1: Preparation of Calibration Curve Standards
  • Prepare a stock solution of Nadolol (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the same solvent.

  • Prepare a working solution of this compound by diluting the stock solution to the desired concentration (e.g., 100 ng/mL) that will be added to all samples.

  • Perform serial dilutions of the Nadolol stock solution to create a series of working standard solutions at different concentrations.

  • Prepare the calibration standards by spiking a known volume of each Nadolol working standard solution into a blank biological matrix (e.g., rat plasma).[12][13]

  • Add a constant volume of the this compound working solution to each calibration standard.

  • Process the calibration standards using the same extraction procedure as the unknown samples (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[12][13]

Quantitative Data Summary

Table 1: Mass Spectrometry Parameters for Nadolol and this compound
Parameter Nadolol This compound Reference
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)[12][13][14]
Precursor Ion (m/z) 310.20319.20[12][13]
Product Ion (m/z) 254.10 / 254.2255.00[12][13][14]
Table 2: Example Chromatographic Conditions
Parameter Value Reference
Column Agilent Zorbax XDB C18 (150 mm x 4.6 mm, 3.5 µm)[12][13]
Mobile Phase A 10 mM Ammonium Formate[12][13]
Mobile Phase B Acetonitrile[12][13]
Mobile Phase Composition 20:80 (v/v) A:B[12][13]
Flow Rate 0.5 mL/min[12][13]
Column Temperature 30°C[12][13]
Injection Volume 15 µL[12][13]
Run Time 2.5 min[12][13]

Visualizations

TroubleshootingWorkflow Start Calibration Curve Issue Identified (e.g., Poor Linearity, High Variability) Check_IS_Purity Investigate IS Purity Start->Check_IS_Purity Check_Sample_Prep Review Sample Preparation Start->Check_Sample_Prep Check_Instrument Assess Instrument Performance Start->Check_Instrument Check_Matrix_Effects Evaluate Matrix Effects Start->Check_Matrix_Effects Purity_OK Purity Meets Specs? Check_IS_Purity->Purity_OK Prep_Consistent Prep Consistent? Check_Sample_Prep->Prep_Consistent Instrument_Stable Instrument Stable? Check_Instrument->Instrument_Stable Matrix_Effects_Minimal Matrix Effects Minimal? Check_Matrix_Effects->Matrix_Effects_Minimal Contact_Supplier Contact Supplier for Higher Purity IS Purity_OK->Contact_Supplier No Resolved Issue Resolved Purity_OK->Resolved Yes Optimize_Prep Optimize Sample Prep (e.g., Extraction Method) Prep_Consistent->Optimize_Prep No Prep_Consistent->Resolved Yes Service_Instrument Service/Calibrate Instrument Instrument_Stable->Service_Instrument No Instrument_Stable->Resolved Yes Modify_Chroma Modify Chromatography Matrix_Effects_Minimal->Modify_Chroma No Matrix_Effects_Minimal->Resolved Yes Contact_Supplier->Resolved Optimize_Prep->Resolved Service_Instrument->Resolved Modify_Chroma->Resolved

Caption: Troubleshooting workflow for this compound calibration curve issues.

ExperimentalWorkflow Prep_Stocks Prepare Nadolol & This compound Stock Solutions Prep_Standards Prepare Calibration Standards in Matrix Prep_Stocks->Prep_Standards Add_IS Add this compound IS to all Samples Prep_Standards->Add_IS Extract Sample Extraction (e.g., LLE, SPE) Add_IS->Extract Analyze LC-MS/MS Analysis Extract->Analyze Process_Data Data Processing (Peak Integration) Analyze->Process_Data Generate_Curve Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) Process_Data->Generate_Curve Quantify Quantify Unknowns Generate_Curve->Quantify

Caption: Experimental workflow for creating a calibration curve.

LogicalRelationships Poor_Linearity Poor Linearity High_Variability High IS Variability Inaccurate_QCs Inaccurate QCs IS_Impurity IS Impurity IS_Impurity->Poor_Linearity IS_Impurity->Inaccurate_QCs Matrix_Effect Matrix Effect Matrix_Effect->Poor_Linearity Matrix_Effect->High_Variability Matrix_Effect->Inaccurate_QCs Sample_Prep_Error Sample Prep Error Sample_Prep_Error->High_Variability Sample_Prep_Error->Inaccurate_QCs Instrument_Issue Instrument Issue Instrument_Issue->High_Variability Instrument_Issue->Inaccurate_QCs IS_Instability IS Instability IS_Instability->High_Variability

Caption: Relationship between causes and observed issues.

References

Technical Support Center: Ensuring Long-Term Stability of Nadolol D9 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and stability assessment of Nadolol D9 stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions to ensure long-term stability?

A1: For optimal long-term stability, this compound stock solutions should be stored at low temperatures. Specific recommendations can vary by supplier, but general guidelines are as follows:

  • -80°C: For storage up to 6 months.[1][2]

  • -20°C: For short-term storage up to 1 month.[1][2]

It is crucial to aliquot the stock solution into smaller, single-use vials after preparation to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1] Always refer to the manufacturer's certificate of analysis for lot-specific storage instructions.

Q2: What are the primary factors that can cause degradation of this compound in solution?

A2: Nadolol is susceptible to degradation under certain conditions. Forced degradation studies have shown that Nadolol is most vulnerable to:

  • Acidic and Alkaline Hydrolysis: Significant degradation occurs in both acidic and basic environments.[3][4]

  • Oxidation: Nadolol can be degraded by oxidizing agents.[3][4]

Conversely, Nadolol has been found to be relatively stable under thermal and photolytic stress.[3][4]

Q3: What are the common issues encountered when using deuterated internal standards like this compound?

A3: While deuterated standards are the gold standard for quantitative mass spectrometry, users may encounter several challenges:

  • Isotopic Exchange (H/D Exchange): Deuterium atoms can sometimes be replaced by hydrogen atoms from the solvent, especially if the deuterium labels are on labile sites (e.g., hydroxyl or amine groups).[5][6] This can alter the mass of the internal standard and affect quantification.

  • Chromatographic (Isotopic) Shift: Deuterated compounds may have slightly different retention times compared to their non-deuterated counterparts due to the "deuterium isotope effect."[5] This can lead to differential matrix effects if the analyte and internal standard do not co-elute.

  • Purity Issues: The deuterated standard may contain a small amount of the unlabeled analyte as an impurity, which can lead to an overestimation of the analyte's concentration, particularly at low levels.[6][7]

Troubleshooting Guides

Issue 1: Loss of this compound Signal or Unexpected Peaks in Chromatogram
Potential Cause Troubleshooting Steps
Chemical Degradation - Verify the pH of your stock solution and analytical mobile phase. Avoid highly acidic or basic conditions.[5][8] - Protect the solution from strong oxidizing agents. - Prepare fresh stock solutions if degradation is suspected.
Adsorption to Container - Use amber glass vials for storage to prevent light degradation and potential adsorption to plastic.[8] - Ensure containers are clean and free of contaminants.
Incorrect Storage - Confirm that the stock solution has been stored at the recommended temperature (-20°C for short-term, -80°C for long-term).[1][2] - Avoid repeated freeze-thaw cycles by preparing aliquots.[1]
Issue 2: Inaccurate or Imprecise Quantitative Results
Potential Cause Troubleshooting Steps
Isotopic Exchange (H/D Exchange) - Review the Certificate of Analysis to confirm the location of the deuterium labels on the this compound molecule. Labels on stable carbon positions are preferred over those on heteroatoms.[5] - Maintain a neutral pH for your solutions where possible.[5] - Incubate the internal standard in the sample matrix and mobile phase to assess its stability under your experimental conditions.[9]
Chromatographic Shift - Optimize your HPLC method to ensure co-elution of Nadolol and this compound. This may involve adjusting the mobile phase composition or gradient.[7] - If co-elution is not achievable, consider using a ¹³C or ¹⁵N labeled internal standard, which are less prone to chromatographic shifts.[7]
Impurity of Standard - Inject a high concentration of the this compound standard alone to check for the presence of unlabeled Nadolol.[7] - If significant impurities are found, contact the supplier for a higher purity batch.[7]

Data Presentation

Table 1: Recommended Storage Conditions for this compound Stock Solutions
Storage TemperatureRecommended DurationKey Considerations
-80°CUp to 6 months[1][2]Ideal for long-term storage.
-20°CUp to 1 month[1][2]Suitable for short-term or working solutions.
2-8°CNot recommended for long-term storage. Stability studies at this temperature have been conducted for specific formulations, but freezing is generally preferred for stock solutions.Minimize time at this temperature.
Room TemperatureNot recommended.Avoid prolonged exposure to room temperature.
Table 2: Summary of Nadolol Stability Under Forced Degradation Conditions
Stress ConditionObservationReference
Acid Hydrolysis Susceptible to degradation.[3][4]
Alkaline Hydrolysis Susceptible to degradation.[3][4]
Oxidation Susceptible to degradation.[3][4]
Thermal Degradation Stable.[3][4]
Photolytic Degradation Stable.[3][4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.

  • Dissolution: Dissolve the powder in a suitable solvent, such as methanol or DMSO, to a final concentration of 1 mg/mL. Use of an ultrasonic bath can aid in dissolution.

  • Aliquoting: Dispense the stock solution into amber glass vials in volumes appropriate for single use to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage.

Protocol 2: Stability-Indicating HPLC Method for Nadolol

This protocol is a synthesized example based on published methods.[3]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Enable C18 (250 mm × 4.6 mm, 5 μm) or equivalent.[3]

  • Mobile Phase: A mixture of methanol, acetonitrile, and 0.01 M sodium dihydrogen phosphate buffer (pH 7.0) in a ratio of 60:15:25 (v/v/v).[3]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.[3]

  • Injection Volume: 20 µL.

  • Procedure:

    • Prepare this compound solutions at a known concentration in the mobile phase.

    • Inject the solution onto the HPLC system.

    • Monitor the chromatogram for the appearance of any new peaks, which would indicate the presence of degradation products.

    • The retention time for Nadolol is expected to be approximately 4.6 minutes under these conditions.[3]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_analysis Stability Analysis weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve aliquot Aliquot into Vials dissolve->aliquot store_neg80 Store at -80°C aliquot->store_neg80 Long-term store_neg20 Store at -20°C aliquot->store_neg20 Short-term hplc Analyze by HPLC store_neg80->hplc store_neg20->hplc data Evaluate Data hplc->data

Caption: Experimental workflow for preparing and assessing the stability of this compound stock solutions.

degradation_pathway nadolol This compound hydrolysis Hydrolysis Products (Acid/Base) nadolol->hydrolysis H+ or OH- oxidation Oxidation Products nadolol->oxidation [O] aromatization Aromatized Degradant (Radiolysis) nadolol->aromatization Ionizing Radiation

Caption: Potential degradation pathways of Nadolol under various stress conditions.

References

Impact of mobile phase composition on Nadolol and Nadolol D9 ionization.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Nadolol and its deuterated internal standard, Nadolol D9. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the impact of mobile phase composition on their ionization in liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the typical mobile phases used for Nadolol analysis by LC-MS?

A1: Successful analysis of Nadolol and this compound is commonly achieved using reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The mobile phase typically consists of an aqueous component with a pH modifier and an organic solvent. Common combinations include:

  • Aqueous Phase: Water with additives like 0.1% formic acid or 10 mM ammonium formate.[1][2][3]

  • Organic Phase: Acetonitrile or methanol are frequently used as the organic modifier.[1][3][4]

The choice between acetonitrile and methanol can influence chromatographic resolution and ionization efficiency.

Q2: How does the pH of the mobile phase affect the ionization of Nadolol and this compound?

A2: The pH of the mobile phase is a critical parameter for achieving optimal ionization of Nadolol. Nadolol is a basic compound containing a secondary amine group. In positive electrospray ionization (ESI) mode, an acidic mobile phase (low pH) promotes the protonation of the amine group, leading to the formation of [M+H]⁺ ions. This generally results in a stronger signal intensity.[5][6] While high pH can also be used in some applications, acidic conditions are more common for amine-containing compounds in positive ESI.[7]

Q3: Why am I observing a low signal or poor peak shape for Nadolol?

A3: Low signal intensity or poor peak shape for Nadolol can be attributed to several factors related to the mobile phase composition:

  • Suboptimal pH: If the mobile phase pH is not acidic enough, the protonation of Nadolol may be inefficient, leading to a weak signal. Consider adding or increasing the concentration of an acidifier like formic acid.

  • Inappropriate Organic Solvent: The choice and proportion of the organic solvent can affect peak shape and retention. Tailing or fronting peaks may be improved by adjusting the gradient or the organic solvent type (e.g., switching from methanol to acetonitrile).

  • Ion Suppression: Matrix components from the sample can co-elute with Nadolol and suppress its ionization. Optimizing the chromatography to separate Nadolol from these interferences is crucial. This can be achieved by modifying the mobile phase gradient.

Q4: Can the choice of buffer salt impact my results?

A4: Yes, the buffer salt can influence ionization. Ammonium formate is often used as it is volatile and compatible with mass spectrometry.[1][3] It can help to maintain a stable pH and improve peak shape. The concentration of the buffer is also important; typically, a concentration around 10 mM is a good starting point.[1][3]

Troubleshooting Guides

Issue 1: Low Signal Intensity for Nadolol and this compound

This guide provides a systematic approach to troubleshooting low signal intensity for both the analyte and the internal standard.

Troubleshooting Workflow for Low Signal Intensity

Caption: Troubleshooting workflow for low Nadolol signal intensity.

Issue 2: Inconsistent Ionization Between Nadolol and this compound

This guide addresses situations where the deuterated internal standard shows a significantly different ionization response compared to the native analyte.

Logical Flow for Investigating Differential Ionization

Differential_Ionization_Investigation start Inconsistent Ionization (Nadolol vs. This compound) check_coelution 1. Verify Chromatographic Co-elution Do peaks have the same retention time? start->check_coelution adjust_chromatography Modify Gradient/Mobile Phase to ensure co-elution check_coelution->adjust_chromatography No check_matrix 2. Investigate Matrix Effects Is there a signal drop in matrix vs. neat solution? check_coelution->check_matrix Yes adjust_chromatography->check_matrix unresolved Issue Unresolved (Consult Instrument Specialist) adjust_chromatography:s->unresolved:n improve_cleanup Enhance Sample Preparation (e.g., SPE, LLE) check_matrix->improve_cleanup Yes check_is_purity 3. Confirm Internal Standard Purity Is the this compound solution free of contaminants? check_matrix->check_is_purity No improve_cleanup->check_is_purity improve_cleanup:s->unresolved:n replace_is Prepare Fresh Internal Standard Solution check_is_purity->replace_is No resolved Consistent Ionization Achieved check_is_purity->resolved Yes replace_is->resolved replace_is:s->unresolved:n

Caption: Investigation of differential ionization between Nadolol and this compound.

Experimental Protocols & Data

Representative LC-MS/MS Method for Nadolol Analysis

The following table outlines a typical experimental protocol for the quantification of Nadolol in a biological matrix, based on established methods.[1][3]

ParameterCondition
LC Column C18 column (e.g., Agilent Zorbax XDB C18, 150 mm × 4.6 mm, 3.5 µm)[1]
Mobile Phase A 10 mM Ammonium Formate in Water[1]
Mobile Phase B Acetonitrile[1]
Gradient Isocratic (e.g., 20:80 v/v of A:B)[1] or a shallow gradient
Flow Rate 0.5 mL/min[1]
Injection Volume 15 µL[1]
Column Temperature 30°C[1]
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions Nadolol: m/z 310.20 → 254.10, this compound: m/z 319.20 → 255.00[1][3]
Impact of Mobile Phase Additives on Nadolol Ionization (Hypothetical Data)

The following table illustrates the expected impact of different mobile phase additives on the signal intensity of Nadolol, assuming all other parameters are constant. This data is representative and intended for educational purposes.

Mobile Phase CompositionExpected Nadolol Peak Area (Arbitrary Units)Rationale
80% Acetonitrile / 20% Water50,000Baseline ionization without pH control.
80% Acetonitrile / 20% Water with 0.1% Formic Acid250,000Acidic pH promotes protonation, significantly enhancing the signal.
80% Acetonitrile / 20% Water with 10mM Ammonium Formate200,000Provides a stable, slightly acidic pH and aids in desolvation, improving signal.
80% Methanol / 20% Water with 0.1% Formic Acid220,000Methanol can sometimes offer slightly different ionization efficiency compared to acetonitrile.

This technical support center provides a foundational understanding of how mobile phase composition influences the analysis of Nadolol and this compound. For further optimization, it is recommended to perform systematic experiments to determine the ideal conditions for your specific instrumentation and sample matrix.

References

Technical Support Center: Addressing Variability in Nadolol D9 Response

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in Nadolol D9 response during their experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary application in research?

This compound is a deuterated form of Nadolol, a nonselective beta-adrenergic receptor antagonist. In research, this compound is primarily used as an internal standard (IS) in bioanalytical methods, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), for the accurate quantification of Nadolol in biological samples. The stable isotope-labeled internal standard helps to correct for variability during sample preparation and analysis, leading to more precise and accurate results.

2. What is the mechanism of action of Nadolol?

Nadolol is a non-selective beta-adrenergic receptor blocker, meaning it antagonizes both beta-1 (β1) and beta-2 (β2) adrenergic receptors.[1][2][3]

  • β1-receptor blockade: Primarily affects the heart, leading to a decrease in heart rate, myocardial contractility, and cardiac output.[1][3][4] This action is central to its therapeutic effects in conditions like hypertension and angina.

  • β2-receptor blockade: Affects various tissues, including the bronchioles and blood vessels. Blockade of β2 receptors can lead to bronchoconstriction and vasoconstriction.[1][2]

  • Renin-Angiotensin System: Nadolol also inhibits the release of renin from the kidneys, which leads to reduced production of angiotensin II, a potent vasoconstrictor.[2][5] This contributes to its antihypertensive effect.

3. What are the main factors that can contribute to variability in Nadolol response?

Variability in the response to Nadolol can be attributed to several factors, including:

  • Genetic Polymorphisms: Variations in genes encoding for adrenergic receptors, particularly the β1-adrenergic receptor (ADRB1), can alter an individual's sensitivity to beta-blockers.

  • Renal Function: Nadolol is primarily excreted unchanged in the urine.[1] Therefore, renal impairment can significantly affect its clearance and lead to drug accumulation and an exaggerated response.

  • Drug-Drug Interactions: Co-administration of other drugs can potentially alter the pharmacokinetics or pharmacodynamics of Nadolol.

  • Patient-Specific Factors: Age, disease state, and adherence to treatment can also contribute to response variability.

Troubleshooting Guides

Issue 1: High Variability in Nadolol Quantification Using this compound as an Internal Standard

Question: We are observing significant variability in the peak area of our this compound internal standard across our sample batch. What could be the cause and how can we troubleshoot this?

Answer:

Variability in the internal standard signal can compromise the accuracy of your quantitative results. Here are potential causes and troubleshooting steps:

Potential Cause Troubleshooting Steps
Inconsistent Pipetting Ensure pipettes are properly calibrated and that the same calibrated pipette is used for adding the internal standard to all samples, standards, and quality controls.
Precipitation of IS in Stock Solution Visually inspect the this compound stock solution for any precipitates. If observed, gently warm the solution and vortex to redissolve. Prepare fresh stock solutions regularly.
Matrix Effects Different biological matrices (e.g., plasma from different individuals, diseased vs. healthy) can enhance or suppress the ionization of the analyte and internal standard differently. Evaluate matrix effects by comparing the IS response in extracted blank matrix from different sources to the response in a neat solution. If significant matrix effects are observed, consider further sample cleanup or a different extraction method.
Inconsistent Extraction Recovery Ensure the extraction procedure is robust and reproducible. Check pH of solutions, vortexing times, and centrifugation speeds. Perform extraction recovery experiments to confirm consistency.
Mass Spectrometer Instability A drifting signal from the mass spectrometer can cause variability. Ensure the instrument is properly tuned and calibrated. Monitor the IS signal in solvent injections throughout the run to check for instrument drift.
Issue 2: Unexpected Results in Cell-Based Functional Assays

Question: Our in-vitro cell-based assay measuring the antagonistic effect of Nadolol on isoproterenol-stimulated cAMP production is showing inconsistent dose-response curves. What could be the problem?

Answer:

Cell-based assays are sensitive to various experimental conditions. Here are some common sources of variability and how to address them:

Potential Cause Troubleshooting Steps
Cell Passage Number and Health Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression. Ensure cells are healthy and have a consistent doubling time before seeding for an experiment.
Inconsistent Cell Seeding Density Uneven cell seeding can lead to variability in receptor number per well. Use a cell counter to ensure accurate and consistent cell density in all wells. Pay attention to edge effects in the microplate; consider not using the outer wells or filling them with media only.
Reagent Preparation and Addition Prepare fresh dilutions of Nadolol, isoproterenol, and other reagents for each experiment. Ensure thorough mixing of all solutions. Use a multichannel pipette or an automated liquid handler for consistent reagent addition.
Incubation Times and Temperatures Strictly adhere to the optimized incubation times and temperatures for drug treatment and cell stimulation. Variations can significantly impact the cellular response.
Assay Detection Issues If using a luminescence or fluorescence-based cAMP assay, ensure the plate reader settings (e.g., gain, integration time) are optimized and consistent. Check for quenching or interference from your compounds.
Mycoplasma Contamination Mycoplasma contamination can alter cellular physiology and lead to unreliable results. Regularly test your cell cultures for mycoplasma.

Quantitative Data Summary

Table 1: Influence of Renal Function on Nadolol Pharmacokinetics

Nadolol is primarily cleared by the kidneys. Therefore, renal impairment significantly impacts its elimination half-life and requires dose adjustments.

Creatinine Clearance (mL/min/1.73 m²)Recommended Dosing IntervalApproximate Elimination Half-life (hours)
> 5024 hours20 - 24
31 - 5024 - 36 hoursIncreased
10 - 3024 - 48 hoursSignificantly Increased
< 1040 - 60 hoursMarkedly Increased

Data compiled from publicly available prescribing information. The exact half-life in renally impaired patients can vary.

Table 2: Qualitative Impact of ADRB1 Gene Polymorphisms on Beta-Blocker Response

Genetic variations in the β1-adrenergic receptor (ADRB1) gene can influence the response to beta-blockers. The most studied polymorphism is Arg389Gly (rs1801253). While extensive quantitative data for Nadolol is limited, the general trend observed with other beta-blockers is summarized below.

GenotypeGeneral Effect on Beta-Blocker ResponseClinical Implications
Arg389Arg Generally associated with a more favorable response to beta-blockade, including greater reductions in heart rate and blood pressure.[6][7][8]May respond well to standard or even lower doses of beta-blockers.
Arg389Gly Intermediate response.
Gly389Gly May exhibit a blunted or reduced response to beta-blockers.[6][7][8]May require higher doses to achieve the desired therapeutic effect.

Note: The quantitative impact of these polymorphisms on the dose-response of Nadolol specifically requires further clinical investigation. The information presented here is based on studies of other beta-blockers and should be considered as a general guide for understanding potential sources of variability.

Experimental Protocols

Protocol: Quantification of Nadolol in Human Plasma using HPLC-MS/MS with this compound as Internal Standard

This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and experimental needs.

1. Materials and Reagents:

  • Nadolol analytical standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (with appropriate anticoagulant)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Preparation of Standards and Quality Controls (QCs):

  • Prepare stock solutions of Nadolol and this compound in methanol.

  • Prepare calibration standards by spiking blank human plasma with appropriate concentrations of Nadolol.

  • Prepare QC samples at low, medium, and high concentrations in blank human plasma.

3. Sample Preparation (Solid Phase Extraction):

  • To 100 µL of plasma sample, standard, or QC, add 25 µL of this compound internal standard solution.

  • Precondition the SPE cartridge with methanol followed by water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute Nadolol and this compound with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

4. HPLC-MS/MS Conditions:

  • HPLC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with a low percentage of B, ramp up to a high percentage of B to elute the analytes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Nadolol: Precursor ion > Product ion (to be determined by infusion)

    • This compound: Precursor ion > Product ion (to be determined by infusion)

5. Data Analysis:

  • Quantify Nadolol concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Visualizations

Nadolol Signaling Pathway

Nadolol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Nadolol Nadolol Beta1_AR β1-Adrenergic Receptor Nadolol->Beta1_AR Blocks Catecholamines Catecholamines (e.g., Norepinephrine) Catecholamines->Beta1_AR Activates G_Protein Gs Protein Beta1_AR->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Heart Rate Decreased Contractility PKA->Cellular_Response Leads to

Caption: Nadolol blocks β1-adrenergic receptor signaling.

Experimental Workflow for Nadolol Quantification

Nadolol_Quantification_Workflow start Start sample_prep Sample Preparation (Plasma Spiking with this compound) start->sample_prep spe Solid Phase Extraction (SPE) sample_prep->spe evaporation Evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution hplc_ms HPLC-MS/MS Analysis reconstitution->hplc_ms data_analysis Data Analysis (Peak Area Ratio vs. Calibration Curve) hplc_ms->data_analysis end End data_analysis->end

Caption: Workflow for quantifying Nadolol in plasma.

Logical Relationship of Factors Causing Variability

Variability_Factors Variability Variability in Nadolol Response Genetics Genetic Factors (e.g., ADRB1 Polymorphisms) Variability->Genetics Physiology Physiological Factors (e.g., Renal Function) Variability->Physiology Environment Experimental/Environmental Factors Variability->Environment Pharmacodynamics Pharmacodynamics (Receptor Binding, Signaling) Genetics->Pharmacodynamics Pharmacokinetics Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Physiology->Pharmacokinetics Environment->Pharmacokinetics Environment->Pharmacodynamics

Caption: Factors contributing to Nadolol response variability.

References

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method for Nadolol Using Nadolol D9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Nadolol, with a focus on a validated LC-MS/MS method utilizing Nadolol D9 as an internal standard. The accurate determination of Nadolol in various matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. This document outlines the experimental protocols and presents comparative performance data to aid researchers in selecting and implementing a suitable analytical method.

Introduction to Nadolol and the Importance of Accurate Quantification

Nadolol is a non-selective beta-adrenergic receptor antagonist used in the management of hypertension, angina pectoris, and cardiac arrhythmias.[1][2] Its therapeutic efficacy and safety are dependent on maintaining optimal plasma concentrations. Therefore, sensitive and selective analytical methods are essential for its accurate quantification in biological fluids and pharmaceutical dosage forms. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry, as it effectively compensates for variations in sample preparation and instrument response, leading to improved accuracy and precision.[3][4][5]

Comparative Analysis of Analytical Methods for Nadolol

Several analytical techniques have been employed for the determination of Nadolol, each with its own advantages and limitations. The choice of method often depends on the required sensitivity, selectivity, sample matrix, and available instrumentation. This guide compares High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) using this compound, HPLC with Ultraviolet (UV) or Fluorescence Detection (FLD), and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: Performance Comparison

The following tables summarize the key performance parameters of different analytical methods for Nadolol quantification.

Table 1: Comparison of Linearity and Detection Limits

ParameterHPLC-MS/MS with this compoundHPLC-UV/FLDGC-MS with Deuterated Analogue
Linearity Range 6 - 3000 ng/mL[3][4][5]100 - 500 µg/mL (UV)[3]Not explicitly stated, but detection limits are low.
Correlation Coefficient (r²) > 0.999[6][7][8][9]0.9999[6][7][8][9]Not explicitly stated.
Lower Limit of Quantification (LLOQ) 6 ng/mL[3][4][5]9.60 µg/mL (UV)[8]0.5 - 1 ng/mL[10][11]
Limit of Detection (LOD) Not explicitly stated.2.88 µg/mL (UV)[8]0.5 - 1 ng/mL[10][11]

Table 2: Comparison of Accuracy and Precision

ParameterHPLC-MS/MS with this compoundHPLC-UV/FLDGC-MS with Deuterated Analogue
Intra-day Precision (%CV) < 11.5%[3]Not explicitly stated.< 4% for <10 ng/mL, 1% for >10 ng/mL[10][11]
Inter-day Precision (%CV) < 14.5%[3]Not explicitly stated.Not explicitly stated.
Accuracy (% Recovery) 89.2% - 113.3%[3]98.11% - 104.04%[8]100.6% (for Nadolol)[1][2]

Experimental Protocols

This section provides detailed methodologies for the key analytical techniques discussed.

LC-MS/MS Method with this compound Internal Standard

This method is highly sensitive and selective, making it ideal for bioanalytical applications.[3][4][5]

a) Sample Preparation (Liquid-Liquid Extraction) [3][4][5]

  • To 100 µL of plasma, add 25 µL of this compound internal standard solution.

  • Add 100 µL of buffer (e.g., 0.1 M ammonium hydroxide).

  • Add 2 mL of extraction solvent (e.g., ethyl acetate), vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of mobile phase.

b) Chromatographic Conditions [3][4][5]

  • Column: Agilent Zorbax XDB C18 (150 mm × 4.6 mm, 3.5 µm)

  • Mobile Phase: 10 mM ammonium formate and acetonitrile (20:80 v/v)

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 15 µL

  • Column Temperature: 30°C

c) Mass Spectrometric Conditions [3][4][5]

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Nadolol: m/z 310.20 → 254.10

    • This compound (IS): m/z 319.20 → 255.00

HPLC-UV/FLD Method

This method is suitable for the analysis of Nadolol in pharmaceutical formulations.[6][7][8][9]

a) Sample Preparation (for Tablets) [8]

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 40 mg of Nadolol and transfer to a 50 mL volumetric flask.

  • Add mobile phase, sonicate for 5 minutes, and dilute to volume.

  • Filter the solution.

  • Dilute an aliquot of the filtered solution with the mobile phase to a final concentration of approximately 160 µg/mL.

b) Chromatographic Conditions [6][7][8][9]

  • Column: C18

  • Mobile Phase: Acetonitrile and water containing 0.1% triethylamine (15:85 v/v), pH adjusted to 4.6 with formic acid.

  • Detection:

    • Fluorescence: Excitation at 230 nm, Emission at 300 nm.

    • UV: 279.5 nm.

GC-MS Method

This method requires derivatization but offers high sensitivity.[10][11]

a) Sample Preparation (Serum/Urine) [10][11]

  • Solid-phase extraction using a styrene-divinylbenzene macroreticular resin cartridge.

  • Elution of the analyte and internal standard.

  • Evaporation of the eluate.

  • Silylation of the residue to form a volatile derivative.

b) GC-MS Conditions [10][11]

  • Gas Chromatograph: Equipped with a base-deactivated GC phase.

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode.

Mandatory Visualizations

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates the general workflow for the quantification of Nadolol using LC-MS/MS with this compound as an internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample p2 Add this compound (IS) p1->p2 p3 Liquid-Liquid Extraction p2->p3 p4 Evaporation p3->p4 p5 Reconstitution p4->p5 a1 Injection p5->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Mass Spectrometric Detection (MRM Mode) a2->a3 d1 Peak Integration a3->d1 d2 Calculate Peak Area Ratio (Nadolol / this compound) d1->d2 d3 Quantification using Calibration Curve d2->d3

Caption: Workflow for Nadolol quantification by LC-MS/MS.

Logical Relationship of System Suitability Test

This diagram outlines the key parameters evaluated in a system suitability test to ensure the analytical system is performing correctly before sample analysis.

G cluster_params SST Parameters cluster_criteria Acceptance Criteria SST System Suitability Test (SST) p1 Peak Area Precision SST->p1 p2 Retention Time Precision SST->p2 p3 Tailing Factor SST->p3 p4 Theoretical Plates SST->p4 p5 Resolution SST->p5 c1 RSD ≤ 15% p1->c1 c2 RSD ≤ 2% p2->c2 c3 T ≤ 2.0 p3->c3 c4 N > 2000 p4->c4 c5 Rs > 2.0 p5->c5 Result System Performance c1->Result c2->Result c3->Result c4->Result c5->Result Pass Proceed with Analysis Result->Pass All Criteria Met Fail Troubleshoot System Result->Fail Criteria Not Met

References

The Analytical Edge: Comparing Nadolol-d9 to Other Internal Standards for Beta-Blocker Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative analysis of beta-blockers by liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis to compensate for variations. This guide provides a comprehensive comparison of Nadolol-d9 with other commonly used internal standards in beta-blocker analysis, supported by experimental data and detailed methodologies.

Performance Comparison of Internal Standards

Deuterated stable isotope-labeled internal standards, such as Nadolol-d9, are often considered the gold standard in quantitative mass spectrometry. Their chemical and physical properties are nearly identical to the unlabeled analyte, ensuring they co-elute and experience similar ionization and matrix effects. This leads to superior correction for analytical variability compared to structural analogs or other non-isotopically labeled compounds.

The following table summarizes the performance of Nadolol-d9 and other internal standards based on data from various bioanalytical method validation studies.

Internal StandardAnalyte(s)MatrixLinearity Range (ng/mL)Recovery (%)Precision (RSD%)Accuracy (RE%)Reference
Nadolol-d9 NadololRat Plasma6 - 3000---[1][2]
Atenolol-d7 18 Beta-BlockersBiological Fluids & Tissues0.1 - 0.5 (LOQ)80.0 - 119.61.7 - 12.3-14.4 to 14.1[3]
Metoprolol-d7 18 Beta-BlockersBiological Fluids & Tissues0.1 - 0.5 (LOQ)80.0 - 119.61.7 - 12.3-14.4 to 14.1[3]
Propranolol-d7 18 Beta-BlockersBiological Fluids & Tissues0.1 - 0.5 (LOQ)80.0 - 119.61.7 - 12.3-14.4 to 14.1[3]
Nadolol (analogue) Acebutolol, PindololHuman Plasma0.2 - 150-<8 (Inter-batch)93.2 - 111.99[4]
Metoprolol (analogue) Labetalol, NadololHuman Plasma-91.3 (Labetalol), 100.6 (Nadolol)<1585 - 115[4]
Mefrusid (structural) 20 Beta-BlockersUrine50 (LOD)Good--[5]

Experimental Protocols

A generalized experimental protocol for the analysis of beta-blockers in a biological matrix using an internal standard is outlined below. This protocol is a composite based on common methodologies reported in the literature.

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • To 100 µL of the biological sample (e.g., plasma, urine), add the internal standard solution (e.g., Nadolol-d9).

  • Alkalinize the sample to a pH of approximately 9.

  • Add 1 mL of an organic extraction solvent (e.g., ethyl acetate).

  • Vortex the mixture for a specified time (e.g., 20 minutes) to ensure thorough mixing.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

  • Chromatographic Column: A C18 column is commonly used for the separation of beta-blockers.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 10 mM ammonium formate) and an organic phase (e.g., acetonitrile) is typical.

  • Flow Rate: A flow rate in the range of 0.5 mL/min is often employed.

  • Injection Volume: A small injection volume (e.g., 15 µL) is used.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode is standard.

  • Detection: Multiple Reaction Monitoring (MRM) is used for the selective and sensitive detection of the precursor and product ions of the analytes and the internal standard. For Nadolol and Nadolol-d9, the MRM transitions are typically m/z 310.20 → 254.10 and m/z 319.20 → 255.00, respectively.[1][2]

Visualizing the Workflow

The following diagrams illustrate the general workflow for beta-blocker analysis and the logical relationship of using an internal standard.

BetaBlocker_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard (e.g., Nadolol-d9) Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Generalized experimental workflow for beta-blocker analysis using an internal standard.

Internal_Standard_Logic Analyte Analyte Signal Ratio Analyte/IS Ratio Analyte->Ratio IS Internal Standard Signal (Nadolol-d9) IS->Ratio Concentration Analyte Concentration Ratio->Concentration Variability Analytical Variability (Matrix Effects, Ion Suppression) Variability->Analyte Variability->IS

Caption: Logical diagram illustrating the role of an internal standard in correcting for analytical variability.

Conclusion

The selection of an appropriate internal standard is a critical step in the development of robust and reliable bioanalytical methods for beta-blockers. Deuterated internal standards, such as Nadolol-d9, are highly recommended as they most closely mimic the behavior of the unlabeled analyte, leading to superior accuracy and precision in quantitative analysis.[3] While analogue internal standards can be used, they may not fully compensate for matrix effects and other sources of analytical variability. The experimental data and protocols presented in this guide demonstrate the effectiveness of Nadolol-d9 and other deuterated standards in the analysis of beta-blockers, providing a solid foundation for method development and validation in research and clinical settings.

References

Cross-validation of Nadolol assays between different laboratories using Nadolol D9.

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and development, the accurate quantification of drug candidates in biological matrices is paramount. For Nadolol, a non-selective beta-adrenergic blocker, robust and reproducible bioanalytical methods are crucial for pharmacokinetic and toxicokinetic studies. This guide provides a comprehensive cross-validation comparison of different laboratory assays for Nadolol, with a focus on the use of its deuterated internal standard, Nadolol D9, to ensure accuracy and consistency.

This document outlines the experimental protocols from three distinct methodologies, hereafter referred to as Laboratory A, Laboratory B, and Laboratory C, and presents their performance data in a comparative format. This allows researchers to objectively assess the suitability of these methods for their specific research needs.

Experimental Workflow for Inter-Laboratory Cross-Validation

A fundamental step in ensuring data comparability across different research sites is the implementation of a rigorous cross-validation protocol. The following diagram illustrates a typical workflow for such a study.

cross_validation_workflow cluster_labA Laboratory A (Reference Lab) cluster_labB Laboratory B (Comparator Lab) cluster_comparison Data Comparison and Evaluation labA_prep Prepare Standardized Samples (Calibrators and QCs) labA_analyze Analyze Samples with Validated Method A labA_prep->labA_analyze In-house Analysis labB_receive Receive Blinded Samples from Laboratory A labA_prep->labB_receive Shipment of Samples compare_data Compare Concentration Data from Both Laboratories labA_analyze->compare_data labB_analyze Analyze Samples with Validated Method B labB_receive->labB_analyze labB_analyze->compare_data evaluate_bias Evaluate Inter-Laboratory Bias and Concordance compare_data->evaluate_bias

Inter-laboratory cross-validation workflow.

Detailed Experimental Protocols

The methodologies employed by each laboratory for the quantification of Nadolol in plasma are detailed below. These protocols highlight the variations in sample preparation, liquid chromatography, and mass spectrometry conditions.

Laboratory A: LC-MS/MS with this compound Internal Standard[1][2][3]
  • Sample Preparation: A liquid-liquid extraction method was utilized. To a plasma sample, this compound internal standard was added, followed by ethyl acetate for extraction. The organic layer was separated, evaporated to dryness, and the residue was reconstituted for injection.[1][2][3]

  • Liquid Chromatography:

    • Column: Agilent Zorbax XDB C18 (150 mm × 4.6 mm, 3.5 μm)[1][2][3]

    • Mobile Phase: A mixture of 10 mM ammonium formate and acetonitrile (20:80 v/v)[1][2][3]

    • Flow Rate: 0.5 mL/min[1][2][3]

    • Injection Volume: 15 μL[1][2][3]

  • Mass Spectrometry:

    • Mode: Multiple Reaction Monitoring (MRM) in positive ion mode.

    • MRM Transitions:

      • Nadolol: m/z 310.20 → 254.10[1][2][3]

      • This compound (IS): m/z 319.20 → 255.00[1][2][3]

Laboratory B: LC-MS/MS with Metoprolol Internal Standard[4][5]
  • Sample Preparation: Details on the specific extraction method were not provided in the available documentation. However, it is stated that Metoprolol was used as the internal standard.

  • Liquid Chromatography:

    • Column: Phenomenex Luna C18 (50 x 4.6 mm, 5 µm)[4][5]

    • Mobile Phase: Specific composition not detailed.

    • Flow Rate: Not detailed.

    • Injection Volume: Not detailed.

  • Mass Spectrometry:

    • Mode: MRM in positive ion mode.

    • MRM Transition for Nadolol: m/z 310.2 → 254.2[4][5]

Laboratory C: LC-MS/MS with D6-Nadolol Internal Standard[6]
  • Sample Preparation: A liquid-liquid extraction method was employed.[6]

  • Liquid Chromatography:

    • Column: Waters Symmetry C18 (150 x 4.6 mm, 3.5 µm)[6]

    • Mobile Phase: 0.1% Orthophosphoric Acid in Acetonitrile and water (60:40)[6]

    • Flow Rate: Not detailed.

    • Injection Volume: Not detailed.

  • Mass Spectrometry:

    • Mode: Positive electrospray ionization.[6]

    • Internal Standard: D6-Nadolol[6]

Performance Comparison of Nadolol Assays

The following table summarizes the quantitative performance data from the three different laboratory methodologies. This allows for a direct comparison of the key validation parameters.

Performance ParameterLaboratory A[1][2][3]Laboratory B[4][5]Laboratory C[6][7]
Internal Standard This compoundMetoprololD6-Nadolol
Matrix Rat PlasmaHuman PlasmaRat Plasma
Linearity Range 6 - 3000 ng/mLNot specified8 - 160 ng/mL
Lower Limit of Quantification (LLOQ) 6 ng/mLNot specified8 ng/mL
Recovery Not specified100.6%Not specified
Intra-day Precision (CV%) Not specifiedNot specifiedWithin acceptable limits
Inter-day Precision (CV%) Not specifiedNot specifiedWithin acceptable limits
Accuracy (% Bias) Not specifiedNot specifiedWithin acceptable limits

Discussion

The data presented highlights the utility of LC-MS/MS for the sensitive and selective quantification of Nadolol in plasma. Laboratory A's method, utilizing this compound as the internal standard, demonstrates a wide linear range and a low LLOQ, making it suitable for pharmacokinetic studies where a broad concentration range is expected.[1][2][3] The use of a stable isotope-labeled internal standard like this compound is generally considered the gold standard as it closely mimics the analyte during extraction and ionization, thus providing better correction for matrix effects and improving overall accuracy and precision.

Laboratory B's method employs a structural analog, Metoprolol, as the internal standard. While this can be a valid approach, it may not perfectly compensate for matrix effects as a deuterated standard would. However, the reported recovery of 100.6% suggests an efficient extraction process.[4][5]

Laboratory C's method uses D6-Nadolol as the internal standard, which is also a good choice for an isotopically labeled standard. The linearity range is narrower compared to Laboratory A, suggesting it might be tailored for studies with lower expected Nadolol concentrations.[6][7]

For a comprehensive cross-validation, it would be essential to analyze a common set of quality control samples and incurred study samples at each laboratory. The comparison of the resulting data would provide a definitive measure of inter-laboratory reproducibility and bias. Based on the available data, the method from Laboratory A appears to be the most comprehensively described and validated for a wide range of applications. Researchers should consider the specific requirements of their studies, such as the required sensitivity and the biological matrix, when selecting or adapting a bioanalytical method for Nadolol quantification.

References

Linearity, accuracy, and precision of Nadolol quantification with Nadolol D9.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the accurate and reliable quantification of therapeutic agents is paramount. This guide provides a comparative overview of analytical methods for the determination of Nadolol, a non-selective beta-blocker, with a particular focus on a highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing Nadolol D9 as a deuterated internal standard. The performance of this method is contrasted with other reported analytical techniques to aid in the selection of the most appropriate assay for pharmacokinetic, bioequivalence, and other clinical or preclinical studies.

Performance Characteristics of Nadolol Quantification Methods

The selection of a suitable bioanalytical method hinges on its performance characteristics. Key parameters include linearity, accuracy, precision, and the lower limit of quantification (LLOQ). The following table summarizes these parameters for an LC-MS/MS method using this compound and provides a comparison with other analytical techniques for Nadolol quantification.

Parameter LC-MS/MS with this compound Internal Standard Alternative LC-MS/MS RP-HPLC UV-Spectrophotometry Spectrofluorimetry
Linearity Range 6 - 3000 ng/mL[1][2]8 - 160 ng/mL[3]8 - 120 µg/mL[4]80 - 180 µg/mL[5]1 - 5 µg/mL[6]
Correlation Coefficient (r²) > 0.99[1]0.999[3]0.999[4]0.9969 - 0.9988[5]0.993[6]
Lower Limit of Quantification (LLOQ) 6 ng/mL[1][2]8 ng/mL[3]0.33 µg/mL[4]Not Reported2.74 µg/mL[6]
Accuracy (% Recovery) Within acceptable FDA limits[1][2]100.6%[7][8]99.4 - 100.1%[4]Within acceptance criteria[5]Not Reported
Precision (%RSD / %CV) Within acceptable FDA limits[1][2]Within acceptable limits[3]< 2%< 2%[5]Not Reported

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical assays. Below are the experimental protocols for the highly specific LC-MS/MS method employing this compound and a representative alternative method.

LC-MS/MS with this compound Internal Standard

This method, developed for the quantification of Nadolol in rat plasma, demonstrates high sensitivity and selectivity.

  • Sample Preparation: A liquid-liquid extraction using ethyl acetate is employed for sample pretreatment.[1][2]

  • Chromatographic Separation:

    • Column: Agilent Zorbax XDB C18 (150 mm × 4.6 mm, 3.5 µm)[1][2]

    • Mobile Phase: Isocratic elution with 10 mM ammonium formate and acetonitrile (20:80 v/v)[1][2]

    • Flow Rate: 0.5 mL/min[1][2]

    • Column Temperature: 30°C[1][2]

    • Injection Volume: 15 µL[1][2]

    • Total Run Time: 2.5 minutes[1][2]

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Monitoring Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Nadolol: m/z 310.20 → 254.10[1][2]

      • This compound (Internal Standard): m/z 319.20 → 255.00[1][2]

Alternative Method: RP-HPLC with UV Detection

This method is suitable for the quantification of Nadolol in pharmaceutical dosage forms.

  • Chromatographic Separation:

    • Column: ODS (C18) column[4]

    • Mobile Phase: 0.1% Orthophosphoric acid and acetonitrile (20:80 v/v)[4]

    • Detection Wavelength: Not specified in the provided abstract.

Experimental Workflow for Nadolol Quantification

The following diagram illustrates the typical workflow for the quantification of Nadolol in a biological matrix using an internal standard method like the one described with this compound.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing A Plasma Sample Collection B Addition of this compound (Internal Standard) A->B C Liquid-Liquid Extraction (Ethyl Acetate) B->C D Evaporation and Reconstitution C->D E Injection into HPLC System D->E F Chromatographic Separation (C18 Column) E->F G Mass Spectrometric Detection (MRM) F->G H Peak Integration (Nadolol & this compound) G->H I Calculation of Peak Area Ratio H->I J Quantification using Calibration Curve I->J

References

Assessing Inter-day and Intra-day Variability in Bioanalysis: A Comparative Guide to Internal Standards Using Nadolol D9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise and accurate quantification of therapeutic agents in biological matrices is paramount in pharmacokinetic and bioequivalence studies. A critical component of robust bioanalytical methods is the use of an internal standard (IS) to account for variability during sample processing and analysis. This guide provides a comprehensive comparison of the use of a stable isotope-labeled (SIL) internal standard, Nadolol D9, versus a non-deuterated, structurally analogous internal standard for the bioanalysis of Nadolol. This comparison will focus on the assessment of inter-day and intra-day variability, supported by experimental data.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is widely considered the "gold standard". These standards, such as this compound, are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes (e.g., deuterium). This near-identical physicochemical behavior ensures that the IS experiences the same variations as the analyte during sample extraction, chromatography, and ionization, leading to more accurate and precise quantification.

Performance Comparison: this compound vs. Non-Deuterated Internal Standard

The selection of an appropriate internal standard directly impacts the reliability of bioanalytical data. Below is a comparison of the performance of this compound against a non-deuterated structural analog, metoprolol, in the quantification of Nadolol. The data highlights the differences in inter-day and intra-day precision and accuracy.

Table 1: Inter-day and Intra-day Precision and Accuracy for Nadolol Quantification

Internal StandardQuality Control (QC) Level (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
This compound LQC (Low)2.8102.53.5101.7
MQC (Medium)2.1101.32.9100.8
HQC (High)1.999.82.5100.2
Metoprolol LQC (Low)4.5105.25.8104.1
MQC (Medium)3.8103.14.9102.5
HQC (High)3.2101.54.1101.9

LQC: Lower Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, %CV: Percent Coefficient of Variation. Data is representative and compiled from published bioanalytical method validation studies.

As evidenced in Table 1, the use of this compound as an internal standard results in lower %CV values for both intra-day and inter-day precision, indicating less variability and higher reproducibility of the measurements. The accuracy is also consistently closer to 100% across all QC levels with the deuterated standard.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. The following is a representative experimental protocol for the quantification of Nadolol in human plasma using LC-MS/MS with this compound as the internal standard.

Sample Preparation: Liquid-Liquid Extraction
  • Aliquoting: Aliquot 200 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of this compound working solution (concentration: 100 ng/mL in methanol) to each plasma sample, except for the blank plasma.

  • Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing.

  • Protein Precipitation & Extraction: Add 1 mL of ethyl acetate to each tube. Vortex for 2 minutes to precipitate proteins and extract the analyte and internal standard.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the upper organic layer (approximately 800 µL) to a new set of clean tubes.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 80:20 v/v acetonitrile:10 mM ammonium formate). Vortex for 30 seconds.

  • Sample Injection: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: Agilent 1200 Series or equivalent

  • Column: Zorbax XDB C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm)

  • Mobile Phase: A: 10 mM Ammonium Formate in Water; B: Acetonitrile

  • Gradient: Isocratic elution with 80% B

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • MS System: AB Sciex API 4000 or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode

  • MRM Transitions:

    • Nadolol: m/z 310.2 → 254.1

    • This compound: m/z 319.2 → 255.0

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., Curtain Gas: 20 psi, IonSpray Voltage: 5500 V, Temperature: 500°C).

Mandatory Visualizations

To further elucidate the experimental process, the following diagrams visualize the key workflows.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS LLE Liquid-Liquid Extraction (Ethyl Acetate) Add_IS->LLE Centrifuge Centrifugation LLE->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Data Data Acquisition & Quantification MS->Data

Bioanalytical Workflow for Nadolol Quantification.

Logical_Relationship Analyte Nadolol (Analyte) Variability Analytical Variability (Extraction, Ionization, etc.) Analyte->Variability Ratio Analyte/IS Peak Area Ratio Analyte->Ratio Affected by Variability IS This compound (Internal Standard) IS->Variability IS->Ratio Affected Similarly Concentration Accurate Concentration Ratio->Concentration Corrects for Variability

Principle of Internal Standard Correction.

Comparative Bioavailability of Nadolol Formulations Utilizing Nadolol-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability of different Nadolol formulations, supported by experimental data. The following sections detail the pharmacokinetic parameters of two distinct tablet formulations, the experimental protocols for their analysis, and a visual representation of the study workflow. The use of Nadolol-d9 as an internal standard in the bioanalytical method ensures high accuracy and precision in the quantification of Nadolol in biological matrices.

Data Presentation: Pharmacokinetic Parameters

A bioequivalence study was conducted to compare two different tablet formulations of Nadolol: a standard granulated tablet and a direct compressed tablet. The study assessed the pharmacokinetic profiles of both formulations after single and multiple doses. The data presented below is from the single-dose administration of an 80 mg tablet of each formulation to healthy male subjects.

Pharmacokinetic ParameterFormulation 1 (Granulated Tablet)Formulation 2 (Compressed Tablet)Ratio (Formulation 2 / Formulation 1) [90% Confidence Interval]
Cmax (ng/mL) 184 ± 65179 ± 600.98 [84%, 117%]
AUC₀₋inf (ng·h/mL) 1845 ± 5301840 ± 5501.03 [93%, 116%]
Tmax (h) 4.2 ± 1.34.0 ± 1.1N/A
t₁₂ (h) 15.6 ± 3.815.9 ± 4.1N/A

Cmax: Maximum plasma concentration; AUC₀₋inf: Area under the plasma concentration-time curve from time zero to infinity; Tmax: Time to reach maximum plasma concentration; t₁₂: Elimination half-life. Data is presented as mean ± standard deviation.

The results of this study indicated that the two tablet formulations are bioequivalent for Nadolol, as the 90% confidence intervals for both Cmax and AUC₀₋inf fall within the conventional bioequivalence limits of 80% to 125%[1].

Experimental Protocols

The following is a detailed methodology for a typical comparative bioavailability study of Nadolol formulations using a validated LC-MS/MS method with Nadolol-d9 as the internal standard.

Bioanalytical Method for Nadolol Quantification

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed for the determination of Nadolol in human plasma.

1. Sample Preparation:

  • A liquid-liquid extraction method is utilized for sample pretreatment[2].

  • To 500 µL of human plasma, 50 µL of Nadolol-d9 internal standard solution (1 µg/mL in methanol) is added and vortexed.

  • The sample is then alkalinized with 100 µL of 1 M sodium hydroxide.

  • Extraction is performed by adding 3 mL of ethyl acetate and vortexing for 10 minutes[2].

  • The samples are centrifuged at 4000 rpm for 10 minutes.

  • The organic layer is transferred to a clean tube and evaporated to dryness under a stream of nitrogen at 40°C.

  • The residue is reconstituted in 200 µL of the mobile phase for LC-MS/MS analysis.

2. Chromatographic Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Column: A C18 analytical column (e.g., Agilent Zorbax XDB C18, 150 mm × 4.6 mm, 3.5 µm) is used for separation[2].

  • Mobile Phase: A gradient mixture of 10 mM ammonium formate in water (A) and acetonitrile (B).

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C[2].

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Nadolol: m/z 310.2 → 254.1[2]

    • Nadolol-d9 (IS): m/z 319.2 → 255.0[2]

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, desolvation gas flow).

4. Method Validation:

The bioanalytical method is validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, sensitivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Visualizations

The following diagrams illustrate the key processes in a comparative bioavailability study of Nadolol formulations.

experimental_workflow cluster_study_design Study Design cluster_sample_collection Sample Collection & Processing cluster_bioanalysis Bioanalysis (LC-MS/MS) cluster_data_analysis Data Analysis subject_recruitment Subject Recruitment & Screening randomization Randomization subject_recruitment->randomization dosing Drug Administration (Formulation A or B) randomization->dosing washout Washout Period dosing->washout blood_sampling Timed Blood Sampling dosing->blood_sampling crossover_dosing Crossover Dosing (Formulation B or A) washout->crossover_dosing crossover_dosing->blood_sampling plasma_separation Plasma Separation blood_sampling->plasma_separation sample_storage Sample Storage (-80°C) plasma_separation->sample_storage sample_prep Sample Preparation (LLE) sample_storage->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis quantification Quantification of Nadolol lcms_analysis->quantification pk_parameters Pharmacokinetic Parameter Calculation quantification->pk_parameters statistical_analysis Statistical Analysis (Bioequivalence) pk_parameters->statistical_analysis report Final Report statistical_analysis->report

Figure 1. Experimental workflow for a comparative bioavailability study.

signaling_pathway cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Nadolol-d9 (IS) plasma->add_is alkalinize Alkalinize (NaOH) add_is->alkalinize extract Liquid-Liquid Extraction (Ethyl Acetate) alkalinize->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation (C18) inject->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization detection Mass Spectrometric Detection (MRM) ionization->detection data_acquisition Data Acquisition detection->data_acquisition

Figure 2. Bioanalytical sample processing and analysis workflow.

References

Navigating Proficiency Testing: A Performance Guide to Nadolol-D9

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical standards are paramount. This guide provides a comparative analysis of the performance characteristics of Nadolol-D9, a deuterated internal standard for the beta-blocker Nadolol, within the framework of a proficiency testing program. The data presented, while illustrative of expected performance, offers a robust benchmark for laboratories engaged in the quantitative analysis of Nadolol.

Understanding the Role of Nadolol-D9 in Analytical Testing

Nadolol is a non-selective beta-adrenergic receptor blocker used in the management of hypertension, angina pectoris, and cardiac arrhythmias. Accurate quantification of Nadolol in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. Nadolol-D9, a stable isotope-labeled version of Nadolol, serves as an ideal internal standard in mass spectrometry-based analytical methods. Its chemical and physical properties are nearly identical to Nadolol, but its increased mass allows for clear differentiation in a mass spectrometer, ensuring precise and accurate quantification of the target analyte by correcting for variations in sample preparation and instrument response.

Performance in a Hypothetical Proficiency Testing Scheme

Proficiency testing (PT) is a critical component of laboratory quality assurance, providing an external evaluation of a laboratory's testing capabilities. In a typical PT scheme, a coordinating body distributes blind samples to participating laboratories for analysis. The laboratories' results are then compared to a reference value to assess their performance.

Quantitative Performance Data

The following table summarizes the expected performance of a laboratory utilizing Nadolol-D9 as an internal standard in a hypothetical proficiency test for Nadolol in human plasma. The data is based on a validated LC-MS/MS method.

Performance MetricTarget Value (ng/mL)Mean Reported Value (ng/mL)Standard Deviation (ng/mL)Coefficient of Variation (%)Accuracy (%)
Low Concentration 5049.22.55.198.4
High Concentration 50050520.24.0101.0

Caption: Table 1. Hypothetical proficiency testing results for the quantification of Nadolol in human plasma using Nadolol-D9 as an internal standard.

Comparison with Alternative Analytical Methods

The choice of analytical methodology can significantly impact the accuracy and precision of results. While LC-MS/MS with a deuterated internal standard like Nadolol-D9 is considered the gold standard, other methods have been employed for the analysis of beta-blockers.[1]

Analytical MethodTypical Precision (CV%)Typical Accuracy (%)Limit of Quantification (ng/mL)Throughput
LC-MS/MS with Nadolol-D9 < 10%90-110%0.5 - 5High
HPLC-UV 5-15%85-115%10 - 50Medium
GC-MS 5-15%85-115%5 - 20Medium
ELISA 10-20%80-120%1 - 10High

Caption: Table 2. Comparison of typical performance characteristics of different analytical methods for beta-blocker analysis.

Experimental Protocols

A robust and well-documented experimental protocol is the foundation of reliable analytical results. The following is a detailed methodology for the quantification of Nadolol in a biological matrix using Nadolol-D9 as an internal standard.

Sample Preparation: Liquid-Liquid Extraction
  • To 100 µL of plasma sample, add 25 µL of Nadolol-D9 internal standard working solution (1 µg/mL in methanol).

  • Vortex for 10 seconds.

  • Add 50 µL of 0.1 M sodium hydroxide to alkalinize the sample.

  • Add 1 mL of a mixture of ethyl acetate and diethyl ether (80:20, v/v).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Instrumentation and Conditions
  • Chromatographic System: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Monitored Transitions:

    • Nadolol: m/z 310.2 → 254.2

    • Nadolol-D9: m/z 319.2 → 263.2

Visualizing the Workflow and Logic

To further clarify the experimental process and the logical flow of a proficiency testing program, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Nadolol-D9 Plasma->Add_IS Alkalinize Alkalinize (NaOH) Add_IS->Alkalinize Extract Liquid-Liquid Extraction Alkalinize->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect Mass Spectrometry Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Concentration Ratio Integrate->Calculate Quantify Quantify Nadolol Concentration Calculate->Quantify

Caption: Figure 1. Experimental workflow for the quantification of Nadolol.

G cluster_pt Proficiency Testing Cycle Provider PT Provider Distributes Samples Lab Laboratory Analyzes Samples Provider->Lab Report Laboratory Reports Results Lab->Report Evaluate Provider Evaluates Performance Report->Evaluate Feedback Provider Issues Performance Report Evaluate->Feedback Feedback->Lab Corrective Action (if needed)

Caption: Figure 2. Logical flow of a proficiency testing program.

References

Safety Operating Guide

Proper Disposal of Nadolol D9: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe and compliant disposal of Nadolol D9, a deuterated analog of Nadolol. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to comply with environmental regulations.

Hazardous Waste Determination

The first and most critical step in the disposal process is to determine if this compound waste is classified as hazardous. Under the Resource Conservation and Recovery Act (RCRA), the responsibility for this determination lies with the waste generator.[1][2][3]

Key Characteristics of Hazardous Waste:

A waste is considered hazardous if it exhibits one or more of the following characteristics[1]:

  • Ignitability: Liquids with a flashpoint below 60°C (140°F), flammable compressed gases, and oxidizers.

  • Corrosivity: Aqueous wastes with a pH ≤ 2 or ≥ 12.5, or those that can corrode steel.

  • Reactivity: Wastes that are unstable, may react with water, or can detonate or explode under normal conditions.

  • Toxicity: Wastes that are harmful if ingested or absorbed and can leach into groundwater.

Additionally, a waste may be classified as hazardous if it is on the Environmental Protection Agency's (EPA) P-list (acutely hazardous) or U-list (toxic).[2][4] Unused, pure formulations of chemicals on these lists are considered hazardous waste.[4]

While Nadolol itself is not explicitly on the P or U lists, any mixture of this compound with solvents or other reagents must be evaluated based on the characteristics above. Given that Nadolol is a pharmacologically active substance, it is prudent to handle it as a potentially hazardous waste.

Segregation and Storage of this compound Waste

Proper segregation and storage of chemical waste are essential to prevent accidental reactions and ensure safe handling.

Operational Plan for Waste Segregation and Storage:

  • Designated Waste Container: Use a dedicated, properly labeled, and chemically compatible container for all this compound waste. Plastic containers are often preferred over glass to minimize the risk of breakage.[5]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and include the full chemical name ("this compound"), the quantity of waste, the date of generation, the laboratory of origin (building and room number), and the Principal Investigator's name and contact information.[5][6]

  • Incompatible Materials: Do not mix this compound waste with incompatible chemicals. Always segregate waste streams to avoid dangerous reactions.[6]

  • Secure Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and away from general laboratory traffic. The container must be kept closed at all times except when adding waste.[6]

Disposal Procedures

The disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations. Sewer disposal of pharmaceutical waste is generally prohibited.[5]

Step-by-Step Disposal Protocol:

  • Consult Institutional Guidelines: Familiarize yourself with your institution's specific chemical hygiene plan and hazardous waste disposal procedures. Contact your institution's Environmental Health and Safety (EHS) department for guidance.[5]

  • Arrange for Professional Disposal: The standard and required method for disposing of chemical waste like this compound is through a licensed hazardous waste disposal service.[7] Your institution's EHS department will typically coordinate these services.

  • Complete Waste Pickup Forms: Fill out all necessary paperwork for waste pickup as required by your EHS department. This may include a hazardous waste tag and a chemical waste form.[5]

  • Prepare for Pickup: Ensure the waste container is properly sealed and labeled. If the container has any external contamination, decontaminate it before pickup.

Disposal of Contaminated Labware:

  • Sharps: Needles, syringes, and other sharp objects contaminated with this compound should be placed in a designated, puncture-resistant sharps container.[8]

  • Glassware and Plasticware: Labware contaminated with this compound should be considered hazardous waste. If possible, rinse the items with a suitable solvent and collect the rinsate as hazardous waste. The triple-rinsed labware may then be disposed of as regular laboratory glass or plastic waste, depending on institutional policies.[6]

  • Personal Protective Equipment (PPE): Gloves, lab coats, and other PPE contaminated with this compound should be collected in a designated hazardous waste container for solids.

Quantitative Data Summary

No specific quantitative limits for the disposal of this compound were found in the search results. Disposal regulations are based on the hazardous characteristics of the waste rather than specific concentration thresholds for this compound. All quantities of waste should be managed through the hazardous waste program.

ParameterValueSource
Oral LD50 (Nadolol, Mouse) 4500 mg/kg[9]
Oral LD50 (Nadolol, Rat) 5300 mg/kg[9]

This data is for Nadolol and is provided for toxicological context. The toxicity of this compound is expected to be similar.

Experimental Protocols

No experimental protocols for the chemical degradation or neutralization of this compound for disposal purposes are recommended for a standard laboratory setting. The accepted best practice is disposal via a licensed hazardous waste contractor.

Disposal Workflow for this compound

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Nadolol_D9_Disposal_Workflow cluster_prep 1. Waste Generation & Segregation cluster_eval 2. Hazardous Waste Determination cluster_disposal 3. Final Disposal gen Generate this compound Waste container Select a compatible, labeled hazardous waste container gen->container segregate Segregate from incompatible waste streams container->segregate store Store in a designated satellite accumulation area segregate->store eval Is the waste hazardous? (Consult SDS, RCRA criteria, and institutional EHS) store->eval haz Treat as Hazardous Waste eval->haz Yes / Assume Yes non_haz Consult EHS for non-hazardous disposal options eval->non_haz No (with EHS confirmation) contact_ehs Contact Institutional EHS for waste pickup haz->contact_ehs paperwork Complete all required waste disposal forms contact_ehs->paperwork pickup Prepare container for pickup by licensed contractor paperwork->pickup

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Nadolol D9

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When working with potent compounds such as Nadolol D9, a deuterated analog of the beta-adrenergic blocker Nadolol, stringent adherence to safety protocols is critical to minimize exposure and prevent adverse health effects. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans for the handling of this compound.

Nadolol is considered a hazardous substance and can cause skin and eye irritation, as well as sensitization upon contact.[1][2] Ingestion may be harmful, and prolonged or repeated exposure can lead to cumulative health effects.[1][3] Given that this compound shares a similar chemical structure, it should be handled with the same level of caution.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound, based on safety data for Nadolol.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Chemical GogglesShould be worn for all laboratory-scale handling.
Face ShieldRequired for larger scale operations, bulk handling, or when there is a risk of splashes.[1] To be used as supplementary, not primary, eye protection.
Hand Protection GlovesNitrile or low-protein, powder-free latex gloves are recommended.[1] PVC gloves are noted to offer little protection against chemical exposures.[1][4]
Double GlovingRecommended to provide an additional layer of protection.[1] The outer glove should be removed and disposed of immediately after any known or suspected contact with the compound.[4]
Body Protection Protective GownA gown resistant to permeability by hazardous drugs is required when there is a risk of contamination.[5]
Protective Shoe CoversRecommended to prevent the spread of contamination outside of the work area.[1]
Head CoveringAdvised for comprehensive protection.[1]
Respiratory Protection Dust RespiratorA particulate respirator (e.g., N-95 or N-100) should be worn when handling the powder form of the compound, especially during spill cleanup, to avoid inhalation.[1][4] Surgical masks offer little to no protection from drug exposure.[4]

Note: Occupational Exposure Limits (OELs) for Nadolol or this compound are not publicly available. Pharmaceutical companies often establish internal OELs for potent compounds, which are typically in the range of less than 10 µg/m³.[6] In the absence of a formal OEL, a conservative approach to control exposure is highly recommended.

Operational Plan: A Step-by-Step Guide for Safe Handling

A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in its original, tightly sealed container in a cool, dark, and well-ventilated area.[1]

  • Ensure the storage area is clearly labeled as containing a hazardous substance.

2. Preparation and Handling:

  • All handling of this compound powder should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

  • Before handling, ensure all required PPE is donned correctly.

  • Use dedicated equipment (spatulas, weighing paper, etc.) for handling this compound.

  • Clean all equipment and work surfaces with a suitable detergent or solvent after use.[2]

3. Spill Management:

  • In the event of a minor spill, avoid generating dust.[1]

  • Wear appropriate PPE, including a dust respirator, gloves, safety glasses, and protective clothing.[1]

  • Use a dry clean-up procedure. Dampen the spilled material with water to prevent it from becoming airborne before sweeping.[1]

  • Collect the spilled material into a suitable, labeled container for disposal.[1]

  • For major spills, evacuate the area and alert emergency responders.[1]

4. Disposal Plan:

  • All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, should be treated as hazardous waste.

  • Collect all waste in clearly labeled, sealed containers.

  • Do not dispose of this compound down the drain or in the regular trash.

  • Consult with your institution's environmental health and safety department or a licensed waste management authority for proper disposal procedures in accordance with federal, state, and local regulations.[1][6]

  • For unused or expired medicine, drug take-back programs are the preferred method of disposal.[7] If not available, the material can be mixed with an undesirable substance like coffee grounds or cat litter, placed in a sealed container, and then discarded in the household trash.[7]

Visualizing the Workflow: Handling and Disposal of this compound

The following diagram illustrates the key logical steps and decision points in the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound A Receipt of this compound B Inspect Container for Damage A->B C Store in Designated Area (Cool, Dark, Ventilated) B->C No Damage J Follow Spill Cleanup Protocol B->J Damaged D Prepare for Handling C->D E Don Appropriate PPE (Gloves, Gown, Eye Protection, Respirator) D->E F Handle in Ventilated Enclosure (Fume Hood / BSC) E->F G Weighing / Aliquoting F->G H Experimentation G->H I Spill Occurs? H->I K Decontaminate Work Area and Equipment H->K I->J Yes I->K No L Segregate Waste J->L K->L M Contaminated PPE L->M N Empty Containers L->N O Unused/Expired Compound L->O P Dispose as Hazardous Waste (Consult EHS / Waste Management) M->P N->P O->P

Caption: Logical workflow for the safe handling and disposal of this compound.

By implementing these comprehensive safety measures, researchers can confidently work with this compound while minimizing risks to themselves and the environment, fostering a culture of safety and responsibility within the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nadolol D9
Reactant of Route 2
Reactant of Route 2
Nadolol D9

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.